molecular formula C13H22N2O6 B1407008 tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate CAS No. 1523618-28-1

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Cat. No.: B1407008
CAS No.: 1523618-28-1
M. Wt: 302.32 g/mol
InChI Key: ROWLYJQEDYBZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate is a high-value, spirocyclic chemical building block extensively used in modern medicinal chemistry and drug discovery research. This compound features the 2,6-diazaspiro[3.4]octane core, an emerging privileged structure noted for its three-dimensional, saturation-rich framework (high Fsp3), which is advantageous for developing novel therapeutic agents with improved physicochemical properties . The hemioxalate salt form enhances the compound's stability and handling characteristics for synthetic applications. The diazaspiro[3.4]octane scaffold is a versatile intermediate in constructing potential treatments for a range of diseases. Research highlights its application as a core structure in developing potent inhibitors for various biological targets . Its significance is further demonstrated in patented research for treating Huntington's disease and as a key component in androgen receptor antagonists for targeting conditions like prostate cancer . This reagent is intended for use as a synthetic precursor. Researchers utilize this compound to elaborate the molecular periphery around the central spirocyclic core, exploring diverse substituents to optimize biological activity and physicochemical properties for specific targets . The Boc-protecting group (tert-butyloxycarbonyl) facilitates straightforward deprotection for further functionalization, making it an ideal starting point for constructing complex molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. All chemicals must be handled by qualified professionals using appropriate safety procedures. For laboratory research only.

Properties

CAS No.

1523618-28-1

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ROWLYJQEDYBZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCC2(C1)CCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structure Elucidation of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical and pharmaceutical research, ensuring the validity of subsequent biological, toxicological, and medicinal chemistry efforts. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This spirocyclic diamine, a valuable building block in modern drug discovery, presents unique characterization challenges due to its compact and three-dimensional nature. We will progress logically from initial synthesis and salt formation through a multi-technique spectroscopic analysis, culminating in the unambiguous confirmation of the molecular structure. This document is designed not as a rigid protocol but as a strategic guide, emphasizing the why behind each experimental choice to empower researchers to solve similar complex structural puzzles.

Introduction: The "Why" of a Spirocyclic Scaffold and its Oxalate Salt

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in drug development. Their rigid, three-dimensional frameworks provide an escape from the "flatland" of traditional aromatic scaffolds, offering improved physicochemical properties and novel intellectual property. The target molecule, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, is a bifunctional building block with a primary and a Boc-protected secondary amine, making it a versatile intermediate for library synthesis.[1]

Why the Oxalate Salt? Many amine-containing compounds exist as oils or low-melting solids, which are challenging to purify and handle. Formation of a salt with a dicarboxylic acid like oxalic acid is a time-tested strategy to induce crystallization.[2] This has several advantages:

  • Purification: Crystallization is an excellent method for rejecting impurities.

  • Stability: Crystalline salts are typically more stable than the corresponding free base.

  • Handling: Crystalline solids are easier to weigh and dispense accurately.

  • Structural Confirmation: The formation of a salt with a well-defined 1:1 or 2:1 stoichiometry provides an additional data point for structural consistency, particularly when analyzed by methods sensitive to molecular weight.

The Elucidation Workflow: A Multi-Pronged, Self-Validating Approach

Effective structure elucidation is not a linear process but an iterative cycle of hypothesis and verification. Data from orthogonal techniques must converge to a single, consistent structural assignment. Below is a visual representation of the workflow we will follow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Free Base Salt Oxalate Salt Formation & Crystallization Synthesis->Salt Induce Crystallinity MS Mass Spectrometry (HRMS) Determine Molecular Formula Salt->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Salt->IR NMR1D 1D NMR (¹H, ¹³C) Initial Proton/Carbon Count Salt->NMR1D Data Data Integration & Hypothesis Generation MS->Data IR->Data NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR1D->NMR2D Fragment Elucidation NMR2D->Data Structure Final Structure Assignment Data->Structure

Caption: Workflow for structure elucidation.

Mass Spectrometry: The First Look at the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown compound. For the oxalate salt, we expect to see the protonated free base in the positive ion mode.

Expected Molecular Ion: The free base, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, has a molecular formula of C₁₁H₂₀N₂O₂.[3]

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₂O₂[3]
Monoisotopic Mass212.1525 Da[3]
Expected [M+H]⁺ (HRMS)213.1598 DaCalculated

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the oxalate salt in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures protonation.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Positive ion mode.

  • Analysis: Look for an ion with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of the protonated molecule ([M+H]⁺). The measured mass should be within 5 ppm of the theoretical mass to confidently assign the molecular formula.

Causality: ESI is a soft ionization technique that typically keeps the parent molecule intact, providing a clear molecular ion peak. TOF analyzers offer high mass accuracy, which is critical for determining the elemental composition.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] We will use a suite of experiments to piece together the spirocyclic framework.[6]

4.1. ¹H NMR: Proton Environment and Count

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons (through spin-spin coupling).

Predicted ¹H NMR Data (Free Base in CDCl₃, ~400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~1.45s9Htert-Butyl (C(CH₃)₃)
2, 5~3.8-4.0m4HCH₂ adjacent to Boc-N
3, 4~1.9-2.1m4HCH₂ in cyclopentyl ring
7, 8~3.0-3.2m4HCH₂ in azetidine ring
NH~2.5 (broad)s1HPrimary Amine

Note: In the oxalate salt, protonation of the primary amine will cause downfield shifts of adjacent protons (positions 7 and 8) and the appearance of an N⁺-H signal.

4.2. ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (Free Base in CDCl₃, ~101 MHz)

PositionChemical Shift (δ, ppm)Assignment
1~28.4tert-Butyl (C(C H₃)₃)
2~79.5tert-Butyl (C (CH₃)₃)
3~156.0Carbamate (C =O)
4~60-65Spirocyclic Carbon
5, 6~45-50CH₂ adjacent to Boc-N
7, 8~35-40CH₂ in cyclopentyl ring
9, 10~50-55CH₂ in azetidine ring

Note: The oxalate salt will show an additional signal for the carboxylate carbon around 160-165 ppm.

4.3. 2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H

    • ¹³C

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing: Process and analyze the spectra to build structural fragments and connect them.

Interpreting the 2D NMR Data:

  • COSY: Identifies protons that are coupled to each other (typically 2 or 3 bonds apart). We expect to see correlations between the protons on C7/C8 and between the protons on C2/C5 and C3/C4.

  • HSQC: Correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹H signals to their respective carbons.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments.

G cluster_correlations Key 2D NMR Correlations H_boc->C_co HMBC H_25->C_spiro H_25->C_34 H_78->C_spiro

Sources

A Comprehensive Technical Guide to tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate and its Oxalate Salt: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Among these, the diazaspiro[3.4]octane core is of significant interest. This technical guide provides an in-depth analysis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, a versatile building block, and its commonly used oxalate salt. We will delve into its chemical identity, synthesis, characterization, and critical applications in the development of novel therapeutics, providing field-proven insights and detailed protocols for its use.

Chemical Identity and Properties

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate is a bifunctional molecule featuring a spirocyclic diamine core. One of the amine groups is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the other amine. The oxalate salt is a common formulation that enhances the stability and handling of the parent compound.

While a specific CAS number for the oxalate salt is not consistently reported, the free base is identified by CAS Number 1158749-79-1 [1]. For practical purposes in research and development, the CAS number of the free base is frequently used to identify this key intermediate.

Table 1: Physicochemical Properties of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate [1]

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN2
InChIKey HXUGSDLGHNRSJZ-UHFFFAOYSA-N

The Strategic Importance in Medicinal Chemistry

The diazaspiro[3.4]octane scaffold is a bioisostere of commonly used cyclic amines like piperazine and piperidine. Its rigid, sp³-rich structure provides a distinct vectoral projection of substituents into three-dimensional space, which can be highly advantageous for optimizing ligand-receptor interactions.

The Boc-protected form, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, is particularly valuable. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for a modular and controlled approach to the synthesis of complex molecules. The susceptibility of the tert-butyl group to metabolism can be a concern in later stages of drug development, and strategies to replace it with more stable groups are an active area of research[2].

The applications of this scaffold are expanding, particularly in the synthesis of molecules targeting a range of diseases. It has been identified as a key component in the development of novel therapeutics for malaria and tuberculosis[3][4][5]. For instance, a novel diazaspiro[3.4]octane series has shown activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria[3]. Furthermore, derivatives of the related 2,6-diazaspiro[3.4]octan-7-one have been developed as potent sigma-1 receptor antagonists, which have shown promise in enhancing the analgesic effects of opioids and preventing morphine tolerance[6].

Synthesis and Purification: A Conceptual Workflow

The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate can be achieved through multi-step synthetic routes. While specific, proprietary industrial syntheses may vary, a general conceptual approach often involves the construction of the spirocyclic core through cycloaddition reactions or ring-closing metathesis, followed by the introduction of the Boc protecting group.

Below is a generalized workflow illustrating the key stages in the synthesis and purification of the oxalate salt.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation A Starting Materials (e.g., azetidine and pyrrolidine precursors) B Spirocycle Formation (e.g., [3+2] cycloaddition) A->B C Boc Protection B->C D Crude Product C->D E Chromatographic Purification D->E F Oxalate Salt Formation E->F G Final Product: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate F->G

Caption: Conceptual workflow for the synthesis and purification of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate.

Experimental Protocols: Deprotection and Amide Coupling

A common and critical step in utilizing this building block is the selective removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized. This is typically followed by reactions such as amide bond formation.

Protocol 1: Boc Deprotection

This protocol describes the standard procedure for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate in DCM or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA or a solution of HCl in dioxane.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 1,6-diazaspiro[3.4]octane.

Protocol 2: Amide Coupling with the Deprotected Spiroamine

This protocol outlines the formation of an amide bond between the deprotected 1,6-diazaspiro[3.4]octane and a carboxylic acid.

Materials:

  • Deprotected 1,6-diazaspiro[3.4]octane

  • Carboxylic acid of interest

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Lithium chloride (optional, to improve solubility)

  • Saturated sodium bicarbonate solution, 1 M HCl, Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in DMF or DCM.

  • Add the coupling reagents (e.g., HBTU or EDC/HOBt).

  • Add a base such as DIPEA or TEA to the mixture.

  • Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected 1,6-diazaspiro[3.4]octane in the same solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate and its derivatives. The following techniques are routinely employed.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.

Application in a Drug Discovery Cascade

The journey of a building block like tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate from a chemical catalog to a clinical candidate is a multi-stage process. The following diagram illustrates its role within a typical drug discovery cascade.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development A Hit Identification (e.g., High-Throughput Screening) B Hit-to-Lead Optimization A->B Structure-Activity Relationship (SAR) Studies C Lead Optimization B->C ADME/Tox Profiling D In vitro & In vivo Studies C->D Synthesis of Analogs using tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate E Candidate Selection D->E

Caption: Role of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate in a drug discovery cascade.

Conclusion and Future Outlook

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate and its oxalate salt are indispensable tools in the arsenal of the modern medicinal chemist. Its unique spirocyclic structure, combined with the versatility of the Boc protecting group, provides a robust platform for the synthesis of novel, three-dimensional molecules with the potential for enhanced biological activity and improved drug-like properties. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed building blocks will be paramount in the development of the next generation of therapeutics.

References

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | C11H20N2O2 | CID 53484530 . PubChem. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts . Journal of Medicinal Chemistry. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead . MDPI. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry . ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance . PubMed. [Link]

  • Metabolically Stable tert-Butyl Replacement . PMC - NIH. [Link]

  • tert-Butyl (R)-1,6-diazaspiro[3.4]octane-1-carboxylate . MySkinRecipes. [Link]

  • tert-butyl 2, 6-diazaspiro[3.4]octane-6-carboxylate hydrochloride, min 97%, 1 gram . Aladdin Scientific. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . ResearchGate. [Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 . PubChem. [Link]

  • Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Your Key Intermediate for Pharmaceutical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate . ResearchGate. [Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate . PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate is a bifunctional molecule featuring a spirocyclic core containing two nitrogen atoms, one of which is protected by a tert-butoxycarbonyl (Boc) group. The oxalate salt form enhances its stability and handling properties.

Molecular Formula: C₁₁H₂₀N₂O₂ (free base)[1] Molecular Weight: 212.29 g/mol (free base)[1]

The presence of the Boc protecting group is a strategic choice in multi-step syntheses, allowing for selective reaction at the unprotected nitrogen atom. The spirocyclic system imparts a rigid conformation, which can be advantageous in drug design for optimizing binding to biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate, both ¹H and ¹³C NMR would be routinely employed to confirm its identity and purity.

Expected ¹H NMR Spectral Features

Based on the analysis of the analogous tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, we can predict the key proton signals for our target molecule. The presence of the oxalate counterion can influence the chemical shifts of nearby protons, particularly those on the nitrogen atoms.

Table 1: Predicted ¹H NMR Data for tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.2Singlet4HProtons on the azetidine ring adjacent to the Boc-protected nitrogenThe electron-withdrawing effect of the carbamate and the spirocyclic strain would shift these protons downfield.
~4.1Singlet4HProtons on the azetidine ring adjacent to the protonated nitrogenSimilar to the other azetidine protons, but potentially slightly shifted due to the influence of the oxalate counterion.
1.31Singlet9Htert-Butyl protonsA characteristic sharp singlet for the nine equivalent protons of the Boc group.

Note: The data presented is based on the reported spectrum for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and serves as an illustrative example.[2]

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical; D₂O is often used for oxalate salts to ensure solubility.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (e.g., 400 MHz) transfer->instrument Insert Sample acquire Acquire Spectrum instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process Raw Data (FID) analyze Chemical Shift Calibration & Peak Integration process->analyze final_spectrum Processed NMR Spectrum for Analysis analyze->final_spectrum Final Spectrum

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form [M+H]⁺, where 'M' is the free base. The oxalate counterion will not be observed in the primary mass spectrum.

Table 2: Predicted Mass Spectrometry Data

IonCalculated m/zObserved m/zTechnique
[M+H]⁺213.1652~213.2ESI-MS

Note: The calculated m/z is for the free base C₁₁H₂₀N₂O₂. The observed m/z is based on the reported value for the analogous [3.3]heptane structure.[2]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: Use a heated capillary and nitrogen gas to evaporate the solvent, leaving the charged analyte ions.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole or time-of-flight).

MS_Workflow cluster_prep_ms Sample Preparation cluster_ionization Ionization cluster_analysis_ms Mass Analysis dissolve_ms Dissolve in Volatile Solvent infuse Infuse into ESI Source dissolve_ms->infuse Dilute Solution ionize Electrospray Ionization infuse->ionize desolvate Desolvation ionize->desolvate Charged Droplets analyze_ms Mass Analyzer desolvate->analyze_ms final_spectrum_ms Mass Spectrum for Analysis analyze_ms->final_spectrum_ms Mass Spectrum

Conclusion

The spectroscopic characterization of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate through NMR and MS is fundamental to verifying its structure and purity. While direct experimental data for this specific molecule is not widely published, a thorough understanding of the expected spectral features can be achieved by analyzing closely related analogs. The protocols and predicted data presented in this guide offer a solid framework for researchers working with this and similar diazaspirocyclic compounds, ensuring confidence in the identity and quality of these valuable synthetic building blocks.

References

  • PubChem. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. [Link]

Sources

The Ascendance of Diazaspiro Octanes: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazaspiro octane scaffold, a unique three-dimensional heterocyclic motif, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, sp³-rich architecture offers a compelling solution to the "escape from flatland" imperative in drug design, providing avenues for enhanced target affinity, selectivity, and improved physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of diazaspiro octane compounds, details key synthetic strategies with actionable protocols, and explores their transformative impact on contemporary drug discovery programs. Through a blend of historical perspective, mechanistic insights, and practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this privileged scaffold.

Introduction: The Rise of Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by largely flat, aromatic structures. While this approach has yielded numerous successful therapeutics, the inherent limitations of two-dimensional chemical space—such as off-target effects and suboptimal pharmacokinetic profiles—have become increasingly apparent.[1] The strategic incorporation of three-dimensional (3D) scaffolds, rich in sp³-hybridized carbons, is now a central tenet of modern drug design.[2] Among the most promising of these 3D structures are the azaspirocycles, and in particular, the diazaspiro octane core.[3]

Diazaspiro octanes are bicyclic compounds featuring two nitrogen atoms within a spirocyclic framework, where two rings share a single carbon atom. This arrangement imparts a rigid, well-defined conformational geometry, which can significantly reduce the entropic penalty upon binding to a biological target.[3] This structural rigidity, coupled with the ability to project substituents in precise vectors, allows for fine-tuning of interactions with complex protein binding sites, leading to enhanced potency and selectivity.[4] Furthermore, the increased sp³ character of diazaspiro octanes often translates to improved physicochemical properties, such as increased solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for the development of successful drug candidates.[1]

This guide will navigate the journey of diazaspiro octane compounds from their early synthetic explorations to their current status as highly sought-after building blocks in drug discovery.

A Historical Perspective: From Curiosity to Core Scaffold

While the synthesis of complex spirocyclic systems was explored in the mid-20th century, with notable examples like the steroid spironolactone first being synthesized in the late 1950s, the history of the simpler diazaspiro octane scaffolds is more nuanced and less centralized.[5] Early investigations into spiro-heterocycles were often driven by fundamental interest in their unique stereochemistry and reactivity, rather than specific applications.

The latter half of the 20th century saw an increase in the targeted synthesis of various diazaspiro octane isomers as chemists began to recognize their potential as novel pharmacophores. For instance, research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as potential antihypertensive agents was reported in the early 1980s, showcasing an early application of this scaffold in medicinal chemistry.[6] The synthesis of 1,8-diazaspiro[5.5]undecane derivatives also gained traction, with their biological activities being explored for various therapeutic targets.[3]

The true ascendancy of diazaspiro octanes, however, has occurred in the 21st century, fueled by the growing demand for novel, 3D-rich chemical matter in drug discovery pipelines. Advances in synthetic methodology have made these scaffolds more accessible, leading to their widespread incorporation into screening libraries and lead optimization programs. Today, diazaspiro octane cores are featured in a growing number of patents and clinical candidates across a diverse range of therapeutic areas, solidifying their position as a privileged scaffold in modern medicinal chemistry.

The Synthetic Arsenal: Constructing the Diazaspiro Octane Core

The synthesis of diazaspiro octanes has evolved from multi-step, often low-yielding routes to more elegant and efficient strategies. The choice of synthetic approach is often dictated by the desired substitution pattern and the specific diazaspiro octane isomer. This section will detail some of the key methodologies employed in the construction of these valuable scaffolds.

Strategies for Diazaspiro[4.5]decane Synthesis

The diazaspiro[4.5]decane framework, featuring a five-membered and a six-membered ring, is a common motif in medicinal chemistry.

A prevalent strategy involves the reductive amination of a pre-formed spirocyclic ketone. For example, the synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, a precursor to various bioactive molecules, begins with the synthesis of 1,4-dioxaspiro[4.5]decan-8-one. This ketone can then be subjected to reductive amination to introduce the desired amine functionality.[7]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-Cyclohexanedione Monoethylene Ketal [7]

Materials:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Ammonia or an appropriate amine

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

  • An appropriate solvent (e.g., methanol, dichloromethane)

Procedure:

  • Dissolve 1,4-cyclohexanedione monoethylene ketal in the chosen solvent.

  • Add the amine source (e.g., a solution of ammonia in methanol or the desired primary amine).

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Add the reducing agent portion-wise, controlling the temperature as needed.

  • Continue stirring until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography) to yield the desired diazaspiro octane derivative.

Building the Bicyclic System: Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of the diazaspiro octane core.

The synthesis of azaspiro[4.5]decane systems can be achieved through the oxidative cyclization of olefinic precursors. This method was utilized in the synthesis of the spiro structural unit of the natural product (±)-pandamarine.[8]

Conceptual Workflow: Oxidative Cyclization for Azaspiro[4.5]decane Synthesis

G start Olefinic Precursor with Pendant Amide/Amine reagent Oxidizing Agent (e.g., NBS) start->reagent Reaction Initiation intermediate Cyclized Intermediate reagent->intermediate Intramolecular Cyclization product Azaspiro[4.5]decane Derivative intermediate->product Further Transformation/ Deprotection

Caption: Oxidative cyclization of an olefinic precursor.

Multi-Component Reactions for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, and they have been successfully applied to the synthesis of azaspirocycles. A notable example is the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane, which provides access to ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to various 5-azaspiro[2.5]octanes and other azaspirocycles through reactions like ring-closing metathesis, epoxide opening, or reductive amination.[3]

Diazaspiro Octanes in Drug Discovery: A Landscape of Therapeutic Potential

The unique structural and physicochemical properties of diazaspiro octanes have led to their exploration in a wide array of therapeutic areas. Their ability to serve as rigid scaffolds for presenting pharmacophoric elements has been instrumental in the development of potent and selective modulators of various biological targets.

Central Nervous System (CNS) Disorders

The conformational rigidity of the diazaspiro octane core makes it an ideal scaffold for targeting CNS receptors, where precise ligand-receptor interactions are paramount. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[9] Additionally, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype for selective delta-opioid receptor agonists, which have potential applications in treating pain and depression.[10]

Infectious Diseases

The search for novel anti-infective agents has also benefited from the incorporation of diazaspiro octane scaffolds. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential chitin synthase inhibitors with antifungal activity.[11] Some of these compounds displayed excellent potency against Candida albicans and Aspergillus fumigatus.[11]

Oncology

In the field of oncology, the unique 3D geometry of diazaspiro octanes is being leveraged to design inhibitors of challenging protein-protein interactions and to improve the properties of existing drug candidates. The synthesis of novel 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent conversion to thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have yielded compounds with moderate to high anticancer activity against various cancer cell lines.[12]

Table 1: Examples of Biologically Active Diazaspiro Octane Derivatives

Diazaspiro Octane CoreDerivativeTherapeutic AreaBiological Target/ActivityReference
1-Oxa-8-azaspiro[4.5]decane2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneAlzheimer's DiseaseM1 Muscarinic Agonist[9]
2,8-Diazaspiro[4.5]decan-1-oneVarious substituted derivativesAntifungalChitin Synthase Inhibitor[11]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneVarious substituted derivativesPain, DepressionDelta-Opioid Receptor Agonist[10]
1-Thia-4-azaspiro[4.5]decaneThiazolopyrimidine and 1,3,4-thiadiazole derivativesOncologyAnticancer Activity[12]

Future Directions and Conclusion

The journey of diazaspiro octane compounds from academic curiosities to indispensable tools in drug discovery is a testament to the power of synthetic innovation and the evolving understanding of structure-activity relationships. As our ability to synthesize these complex scaffolds with greater efficiency and stereocontrol continues to improve, we can expect to see an even broader application of diazaspiro octanes in the pursuit of novel therapeutics.

Future research will likely focus on the development of new synthetic methodologies to access an even greater diversity of diazaspiro octane isomers and substitution patterns. The exploration of these scaffolds in emerging therapeutic modalities, such as targeted protein degradation, is also a promising avenue of investigation.

References

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). Publish. Retrieved January 28, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). PMC. Retrieved January 28, 2026, from [Link]

  • Diversity-oriented Synthesis of Azaspirocycles. (2004). PubMed. Retrieved January 28, 2026, from [Link]

  • Spiro Compounds: A Brief History. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle. (2013). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N'-dimethylbarbituric acid with divinylketones. (2017). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • History, Classification and Biological activity of Heterocyclic Compounds. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • 1,7-dioxaspiro(5.5)undecane. (n.d.). AERU. Retrieved January 28, 2026, from [Link]

  • SYNTHESES OF 1-AZASPIRO[5.5]UNDECANES. (n.d.). Core. Retrieved January 28, 2026, from [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. Retrieved January 28, 2026, from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). White Rose Research Online. Retrieved January 28, 2026, from [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. (1981). PubMed. Retrieved January 28, 2026, from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Retrieved January 28, 2026, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Unife. Retrieved January 28, 2026, from [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. Retrieved January 28, 2026, from [Link]

  • Concise approach for the synthesis of 1,7-dioxaspiro[5.5]undecane, a Dacus oleae Pheromone. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

Sources

theoretical properties of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous analysis of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate , a high-value spirocyclic intermediate. It prioritizes mechanistic insight, manufacturing logic, and application utility.

High-Fidelity Analysis of a Critical Spirocyclic Scaffold

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the "escape from flatland" is a dominant paradigm. Traditional aromatic scaffolds (phenyl, pyridine) often suffer from poor solubility and metabolic liability. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate (hereafter TDSO-Ox ) represents a premier class of


-rich bioisosteres .

This molecule features a 1,6-diazaspiro[3.4]octane core—a bicyclic system fusing a strained four-membered azetidine ring and a five-membered pyrrolidine ring at a single quaternary carbon. The oxalate salt form is engineered to resolve the inherent instability and handling difficulties of the free amine, providing a crystalline, shelf-stable solid for high-throughput synthesis.

Key Value Proposition:

  • High Fsp3 Score: Enhances solubility and target selectivity compared to flat analogs like piperazine.[1]

  • Orthogonal Protection: The N6-Boc group allows selective functionalization of the N1-azetidine nitrogen.

  • Vector Control: The spiro-fusion locks substituents in precise 3D vectors, minimizing entropic penalty upon binding.

Molecular Architecture & Theoretical Properties

The physicochemical profile of TDSO-Ox is defined by the interplay between the lipophilic Boc-protected pyrrolidine and the polar, ionic azetidine-oxalate complex.

Structural Topology

The molecule consists of two orthogonal rings sharing Carbon-5 (spiro center).

  • Ring A (Azetidine): Contains N1. This is the basic center protonated by oxalic acid. High ring strain (~26 kcal/mol) makes this nitrogen highly nucleophilic upon liberation.

  • Ring B (Pyrrolidine): Contains N6, protected by the tert-butoxycarbonyl (Boc) group. This region is lipophilic and non-basic.

Physicochemical Data Profile

Data below represents a synthesis of computed theoretical values and standard vendor specifications.

PropertyValue / DescriptorMechanistic Implication
Formula (Free Base)

Parent scaffold for stoichiometry calculations.
Formula (Oxalate)

1:1 Stoichiometry is standard for mono-basic amines.
MW (Free Base) 212.29 g/mol --
MW (Oxalate Salt) ~302.32 g/mol Critical for gravimetric measurements in synthesis.
cLogP (Free Base) ~0.8Moderate lipophilicity; good membrane permeability potential.
cLogP (Oxalate) < 0 (Highly Polar)Ensures water solubility; requires organic extraction to liberate.
pKa (N1-Azetidine) ~10.5 (Predicted)Highly basic; readily forms stable salts with weak acids.
TPSA ~41 Ų (Base) / >100 Ų (Salt)Salt form has high polar surface area, reducing volatility.
Fsp3 Fraction 0.73Indicates high 3D character (11 carbons, 8 are

).
Solubility & Stability Matrix
  • Solubility: High in Methanol, DMSO, Water (warm). Low in Hexanes, Et2O.

  • Hygroscopicity: Oxalate salts are moderately hygroscopic. Storage in desiccated environments is mandatory to prevent hydrolysis of the Boc group over extended periods (though Boc is generally stable to oxalic acid, moisture accelerates degradation).

Synthesis & Manufacturing Protocol

The synthesis of TDSO-Ox involves constructing the spiro-core followed by a critical salt formation step to isolate the product from impurities.

Retrosynthetic Logic (The "Why")

Direct synthesis of the free base often yields an oil contaminated with linear byproducts or oligomers. The oxalate salt formation serves as a "chemical filter," selectively crystallizing the desired spiro-amine while leaving impurities in the mother liquor.

Workflow Diagram

The following diagram illustrates the logical flow from the starting material (N-Boc-3-pyrrolidinone) to the final oxalate salt.

SynthesisWorkflow Start Start: N-Boc-3-pyrrolidinone Step1 Step 1: Olefination / Strecker (Introduce C1 unit) Start->Step1 Reagents: KCN, NH4Cl (Strecker) Step2 Step 2: Cyclization (Form Azetidine Ring) Step1->Step2 Reduction (LiAlH4) & Cyclization Intermediate Crude Free Base (Oil) (Impure Mixture) Step2->Intermediate Workup SaltStep Step 3: Salt Formation (Add Anhydrous Oxalic Acid) Intermediate->SaltStep Solvent: EtOH/EtOAc Final Product: TDSO-Oxalate (Crystalline Solid) SaltStep->Final Crystallization & Filtration

Caption: Retrosynthetic pathway converting the pyrrolidinone precursor to the stabilized oxalate salt.

Detailed Protocol: Salt Formation & Purification

Note: This protocol assumes possession of the crude 1,6-diazaspiro[3.4]octane-6-carboxylate free base.

Reagents:

  • Crude Free Base (Oil, ~10 mmol)

  • Oxalic Acid (Anhydrous, 10 mmol, 1.0 eq)

  • Solvent A: Absolute Ethanol (EtOH)

  • Solvent B: Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    

Methodology:

  • Dissolution: Dissolve the crude free base oil in minimal absolute EtOH (approx. 5 mL/g). Ensure complete homogeneity.

  • Acid Preparation: Separately, dissolve 1.0 equivalent of anhydrous oxalic acid in warm EtOH. Critical: Do not use excess acid, as this may degrade the Boc group or form complex double salts.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring at room temperature. A white precipitate should form immediately (exothermic reaction).

  • Aging: Stir the slurry for 2 hours at 0°C (ice bath) to maximize yield.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake 3x with cold

    
     or EtOAc to remove non-basic impurities and residual mother liquor.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 50°C to prevent thermal de-protection of the Boc group.

Self-Validating Checkpoint:

  • Success: Product is a free-flowing white powder.

  • Failure:[2] Product is a sticky gum. Remedy: Recrystallize from hot Methanol/EtOAc.

Quality Control & Analytical Verification

To ensure the integrity of TDSO-Ox for downstream applications, the following analytical markers must be met.

Proton NMR ( -NMR) in

The oxalate salt requires a polar solvent like DMSO.

Shift (

ppm)
MultiplicityIntegrationAssignment
1.40Singlet9HBoc methyl protons (t-butyl)
2.10 - 2.30Multiplet2HPyrrolidine ring protons (

)
3.30 - 3.50Multiplet4HPyrrolidine N-adjacent

3.80 - 4.10Multiplet4HAzetidine ring protons (

)
8.50 - 10.0Broad Singlet2-3HAmmonium protons (

) & Oxalate OH
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observation: The oxalate anion (

    
    ) is not visible in positive mode. You will observe the protonated free base.
    
  • Target Mass:

    
     m/z.
    
  • Fragment: Loss of Boc group (

    
    ) is common at higher cone voltages, appearing at ~113 m/z.
    

Applications in Drug Discovery[1][3][4][5][6][7][8][9]

TDSO-Ox is not a final drug but a privileged scaffold . Its utility lies in its ability to replace piperazine or morpholine rings in lead compounds.

Fragment-Based Drug Discovery (FBDD)

The spiro-core offers a rigid exit vector. When the N1-azetidine is functionalized (e.g., via reductive amination or SNAr), the resulting molecule occupies a distinct 3D space compared to flat analogs.

Mechanistic Pathway: Deprotection & Functionalization

The following diagram details how to utilize TDSO-Ox in a synthesis campaign.

ApplicationPathway Salt TDSO-Oxalate (Stored Form) FreeBase Free Base (In situ) Salt->FreeBase NaHCO3/DCM Coupled Intermediate A (N1-Functionalized) FreeBase->Coupled R-X (Alkylation) or Ar-F (SNAr) FinalDrug Final Target (N6-Functionalized) Coupled->FinalDrug 1. TFA (Boc Removal) 2. R'-COCl (Acylation)

Caption: Standard workflow for incorporating the spiro-scaffold into a medicinal chemistry lead.

Case Study: Bioisosterism

Replacing a piperazine linker with 1,6-diazaspiro[3.4]octane often results in:

  • lowered hERG inhibition (due to changes in basicity and shape).

  • Increased metabolic stability (quaternary carbon blocks oxidation).

  • Improved CNS penetration (higher

    
    ).
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on spiro-properties).

  • PubChem Compound Summary. (2025). "tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate."[3][4] National Center for Biotechnology Information.

  • Zheng, N., & Tice, C. M. (2016).[5] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.

  • BenchChem Technical Guides. (2025). "Physicochemical Profile of 1,6-Diazaspiro[3.4]octane." BenchChem.[6][7]

Sources

Methodological & Application

High-Precision PROTAC Linkerology: Strategic Implementation of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate

[1]

Executive Summary: The Rigidification Paradigm

In the evolution of Proteolysis Targeting Chimeras (PROTACs), the "linker" has graduated from a passive connector to a critical determinant of ternary complex stability, cooperativity, and physicochemical properties. While first-generation PROTACs relied on flexible polyethylene glycol (PEG) or alkyl chains, these often suffer from high entropic penalties upon binding and poor membrane permeability due to exposed polar surface area (PSA).[1]

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate represents a premier class of "next-generation" rigid linkers.[1] Its spirocyclic core offers three distinct advantages:

  • Defined Exit Vectors: The spiro[3.4] geometry locks the two nitrogen handles into a specific dihedral angle, restricting the conformational space and potentially enhancing selectivity for specific E3-POI pairings.

  • Physicochemical Superiority: Unlike planar aromatic linkers, the sp3-rich spiro scaffold improves solubility (Fsp3 character) while maintaining lipophilicity, often resulting in better oral bioavailability.

  • Metabolic Stability: The rigid bicycle is generally more resistant to oxidative metabolism than flexible alkyl chains.

This guide details the handling, strategic application, and synthetic protocols for integrating this scaffold into high-value degraders.

Technical Profile & Handling

Molecule Specifications[1][2]
  • System: Spirocyclic diamine (Azetidine fused to Pyrrolidine).[1]

  • Functionality: Heterobifunctional.[1][2][3][4]

    • N1 (Azetidine): Free secondary amine (in the oxalate salt form). This is your primary handle for initial coupling.

    • N6 (Pyrrolidine): Protected as a tert-butyl carbamate (Boc).[1] This serves as the latent handle for the second ligand.

  • Form: Oxalate salt.[1]

    • Why Oxalate? The free base spiro-diamine can be hygroscopic and prone to air oxidation or carbamate formation with atmospheric CO2.[1] The oxalate salt creates a stable, crystalline solid that is easy to weigh and store.

Critical Pre-Step: The "Salt Break"

Do not attempt direct coupling with the oxalate salt in sensitive catalytic reactions (e.g., Buchwald-Hartwig) or low-basicity amide couplings.[1] The oxalic acid counter-ion can quench catalysts or consume coupling reagents.

Protocol: Free-Basing the Scaffold

  • Dissolution: Suspend the oxalate salt (1.0 equiv) in DCM or EtOAc (10 mL/g).

  • Neutralization: Add saturated aqueous NaHCO₃ or 1M NaOH (3.0 equiv).

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves/clears. Separate the organic layer.

  • Wash: Extract the aqueous layer 2x with DCM/EtOAc. Combine organics.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Use the resulting oil/semisolid immediately. If storage is required, keep under Argon at -20°C.[1]

Strategic Application: Linker Design Principles

The choice of the [3.4] spiro system is rarely accidental. It is used to fine-tune the distance and orientation between the Warhead (POI ligand) and the Anchor (E3 ligand).[5]

Data Table 1: Physicochemical Impact of Linker Choice
FeaturePEG Linkers (Flexible)Alkyl Chains (Flexible)Spiro[3.4]octane (Rigid)
Conformational Entropy High (Penalty upon binding)HighLow (Pre-organized)
Solubility (logS) HighLowModerate-High (sp3 rich)
Permeability Low (High PSA)ModerateHigh (Compact/Folded)
Metabolic Stability Low (Oxidative cleavage)Low (Oxidation)High
Exit Vector Control None (Random coil)NoneFixed Geometry

Synthetic Protocols

The synthesis of a PROTAC using this linker typically follows a "Core-First" or "Linear Assembly" approach. We recommend coupling the N1 (Azetidine) amine first, as it is sterically distinct and currently available (post-desalting), leaving the N6-Boc for the final assembly step.

Workflow Visualization

The following diagram illustrates the logical flow from the oxalate precursor to the final PROTAC.

PROTAC_Synthesiscluster_legendPhaseStartOxalate Salt(Precursor)FreeBaseFree Amine (N1)(Reactive Intermediate)Start->FreeBase 1. NaHCO3/DCM(Salt Break)Int1Intermediate A(N1-Ligand Attached)FreeBase->Int1 2. SnAr or Amide Coupling(Attach Ligand A)DeprotDeprotected Amine (N6)Int1->Deprot 3. TFA/DCM(Boc Removal)FinalFinal PROTAC(Ternary Complex Ready)Deprot->Final 4. Amide Coupling(Attach Ligand B)PreparationPrepCouplingCouplingFinishFinal

Caption: Step-wise assembly of a spiro-linked PROTAC, prioritizing N1 functionalization followed by N6 deprotection and coupling.

Protocol A: N1-Functionalization via S_NAr (Example: Cereblon Recruitment)

This protocol assumes attaching the linker to a fluorinated Thalidomide analog (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione).[1] The azetidine nitrogen is sufficiently nucleophilic for this transformation.

Reagents:

  • Free-based Spiro-linker (1.1 equiv)[1]

  • Fluoro-thalidomide analog (1.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMSO or NMP (anhydrous)[1]

Steps:

  • Dissolve the Fluoro-thalidomide analog in DMSO (0.2 M concentration).[1]

  • Add DIPEA followed by the Free-based Spiro-linker.[1]

  • Heat the reaction to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the fluoride starting material.

    • Note: Azetidines can be thermally sensitive; do not exceed 100°C unless necessary.[1]

  • Workup: Dilute with water and extract with EtOAc. Wash organics with brine (3x) to remove DMSO.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is "Intermediate A" (N1-Cereblon, N6-Boc).[1]

Protocol B: N6-Deprotection (Boc Removal)

Once the first ligand is attached, the rigid core is stable enough for standard acidolysis.

Reagents:

  • Intermediate A[6]

  • Trifluoroacetic acid (TFA)[1]

  • DCM[1]

Steps:

  • Dissolve Intermediate A in DCM (0.1 M).[1]

  • Add TFA (ratio 1:4 v/v TFA:DCM).[1]

  • Stir at room temperature for 1–2 hours.

  • Volatile Removal: Concentrate in vacuo.[1] Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]

    • Critical: The product will be a TFA salt. For the next coupling, ensure you use enough base (DIPEA/TEA) to neutralize this salt in situ, or perform a free-basing workup as described in Section 2.2.

Protocol C: N6-Functionalization (Amide Coupling to POI Ligand)

This step connects the "Warhead" (Target protein ligand, usually containing a carboxylic acid) to the newly liberated pyrrolidine nitrogen.

Reagents:

  • POI Ligand-COOH (1.0 equiv)[1]

  • Deprotected Spiro-Linker (Intermediate) (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (3–5 equiv, depending on salt form)

  • Solvent: DMF

Steps:

  • Dissolve POI Ligand-COOH in DMF.[1]

  • Add HATU and stir for 5 minutes to activate the acid.

  • Add the Deprotected Spiro-Linker (pre-dissolved in DMF with DIPEA).[1]

  • Stir at Room Temperature for 2–16 hours.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Step 1 (Salt Break) Incomplete extraction of the amine.[1]Use a more polar organic solvent mixture for extraction, such as DCM:Isopropanol (3:1) , to ensure the polar amine transfers to the organic phase.
Incomplete S_NAr Reaction Steric hindrance of the spiro-system.[1]Switch solvent to NMP and increase temp to 100°C. Alternatively, use KF/Alumina as a solid-supported base to enhance nucleophilicity.[1]
Precipitation during Coupling High rigidity leads to poor solubility of intermediates.The spiro-linker is rigid.[1] Ensure the concentration is lower (0.05 M). Use co-solvents like THF/DMF mixtures.[1]
Regioselectivity Issues Confusion between N1 and N6.Rely on the commercial Boc-protection.[1] N6 is blocked.[1][7] Only N1 reacts.[1] If you accidentally deprotect early, you will get polymerization or double addition.

References

  • Rigid Linkers & Permeability

    • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability.[8]

    • Source:J. Med.[1] Chem. 2018, 61, 24, 11169–11182.

    • Context: Demonstrates how rigidifying linkers (like spirocycles) can shield polar surface area (PSA) and improve cell permeability compared to flexible chains.[1]

    • [1]

  • Spirocyclic Scaffolds in Drug Design

    • Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs.
    • Source:J. Org.[1][9][10] Pharm. Chem. 2025.[1][9][2][3][10][11]

    • Context: Discusses the synthetic utility and physicochemical benefits of [3.4] spiro systems in medicinal chemistry.
  • PROTAC Linkerology Review

    • Title: R
    • Source:Open Explor
    • Context: Reviews the transition from flexible to rigid linkers for optimizing ternary complex geometry.
  • Oxalate Salt Handling

    • Title: Mechanosynthesis of Stable Salt Hydr
    • Source:ACS Omega 2023.[1]

    • Context: Provides general principles on why oxalate salts are used for stability and how they impact solubility/dissolution.
    • [1]

scale-up synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis & Purification of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

Executive Summary

This application note details a robust, scalable process for the isolation and purification of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as its mono-oxalate salt. While spirocyclic diamines are high-value scaffolds in medicinal chemistry due to their high fraction of saturated carbon (


) and defined 3D vectors, their scale-up is often plagued by difficult purifications and instability of the free base.

This guide shifts the paradigm from traditional column chromatography (unviable at >100g scale) to a self-validating crystallization system . We focus on the critical process parameters (CPPs) for generating the oxalate salt, ensuring high purity (>98% HPLC) and stable solid-state properties suitable for GMP downstream processing.

Part 1: Strategic Analysis & Molecule Logic

Structural Complexity & Challenge

The target molecule, tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, possesses two nitrogen centers:

  • N1 (Azetidine): A strained, secondary amine. It is the site of basicity (

    
    ).
    
  • N6 (Pyrrolidine): Protected by a tert-butoxycarbonyl (Boc) group. This carbamate is non-basic under processing conditions.

The Scale-Up Bottleneck: Crude reaction mixtures from spiro-cyclization (often involving intramolecular alkylation) typically contain:

  • Inorganic salts (NaBr/LiCl).

  • Unreacted linear intermediates.

  • Polymeric byproducts (oligomers).

Standard silica chromatography is cost-prohibitive and environmentally unsound at kilogram scales. Oxalate salt formation serves as a "chemical filter," selectively crystallizing the target amine while rejecting non-basic impurities and oligomers.

The Synthetic Route (Context)

Note: While this protocol focuses on isolation, the upstream synthesis typically proceeds via the "Pyrrolidine-First" approach:

  • Starting Material: tert-Butyl 3-oxo-1-pyrrolidinecarboxylate.

  • Functionalization: Condensation (e.g., Strecker or Henry reaction) to introduce the carbon and nitrogen required for the 4-membered ring.

  • Cyclization: Intramolecular alkylation (often requiring strong bases like NaH or KOtBu) to close the azetidine ring.

Part 2: Detailed Protocol (The "How-To")

Materials & Reagents
ReagentRoleGrade/Spec
Crude Spiro-AmineTarget IntermediateHPLC Purity >85% (Solution)
Oxalic Acid DihydrateSalt Former>99% (Stoichiometry Critical)
Ethanol (EtOH)Primary SolventAbsolute (Water content <0.5%)
Ethyl Acetate (EtOAc)Anti-SolventACS Grade
MTBEWash SolventACS Grade
Step-by-Step Process Description

Step 1: Work-up and Free Base Isolation Rationale: Remove inorganic salts and water-soluble impurities before salt formation.

  • Quench the cyclization reaction mixture with water (maintaining

    
     to prevent Boc-deprotection).
    
  • Extract the product into Isopropyl Acetate (IPAc) or Dichloromethane (DCM) . IPAc is preferred for green chemistry.

  • Wash the organic layer with 5% NaHCO

    
     (aq) to remove acidic impurities.
    
  • Critical Step: Wash with 20% brine.

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to a "thick oil."
    • Checkpoint: Measure residual solvent by NMR. Ensure <5% w/w of reaction solvent (e.g., THF/DMF) remains, as these can inhibit crystallization.

Step 2: The "Hot-Injection" Oxalate Formation Rationale: Controlled supersaturation prevents oiling out and trapping of impurities.

  • Dissolution: Dissolve the crude free base (limiting reagent) in Ethanol (5 volumes) at 20–25°C.

  • Acid Preparation: In a separate vessel, dissolve Oxalic Acid Dihydrate (1.05 equiv) in Ethanol (3 volumes) . Heat this solution to 40–45°C to ensure complete dissolution.

  • Addition:

    • Heat the crude amine solution to 40–45°C.

    • Add the warm Oxalic Acid solution to the amine solution over 30–60 minutes .

    • Observation: A white precipitate should begin to form after ~20% addition. If "oiling" occurs, stop addition, seed with authentic crystal, and wait for turbidity.

  • Aging: Stir the slurry at 40°C for 1 hour. This "Ostwald ripening" phase removes small fines and improves filterability.

Step 3: Controlled Cooling & Anti-Solvent Addition

  • Cool the slurry from 40°C to 20°C over 2 hours (

    
    ).
    
  • Optional Anti-Solvent: If yield is low (<70% in supernatant assay), add Ethyl Acetate (3 volumes) slowly over 1 hour.

  • Cool further to 0–5°C and hold for 2 hours.

Step 4: Filtration & Drying [1]

  • Filter the solids using a polypropylene cloth or sintered glass funnel.

  • Displacement Wash: Wash the cake with cold (0°C) EtOH/EtOAc (1:1 mixture, 2 volumes).

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed for 12–24 hours.

    • Caution: Oxalates can be thermally sensitive. Do not exceed 50°C.

Part 3: Process Visualization (DOT Diagrams)

Synthetic Workflow & Isolation Logic

G Start Crude Reaction Mixture (Spiro-Amine + Salts + Oligomers) Extraction Phase Separation (IPAc / Water) Start->Extraction Quench & Extract Conc Concentration to Oil (Solvent Swap to EtOH) Extraction->Conc Dry & Strip Cryst Controlled Crystallization (T-Ramp 45°C -> 0°C) Conc->Cryst Charge Amine AcidPrep Oxalic Acid Soln. (Warm EtOH) AcidPrep->Cryst Slow Addition (1.05 eq) Filter Filtration & Wash (Rejection of Impurities) Cryst->Filter Slurry Transfer Product Final Product: 1,6-Diazaspiro[3.4]octane Oxalate Salt Filter->Product Vac Dry < 50°C Waste Waste Stream Filter->Waste Mother Liquors (Contains Oligomers)

Caption: Figure 1. Streamlined process flow for the isolation of the spiro-amine oxalate, highlighting impurity rejection points.

Critical Process Parameter (CPP) Decision Tree

DecisionTree Start Start Crystallization CheckPurity Crude Purity > 85%? Start->CheckPurity CheckWater Water Content < 1%? CheckPurity->CheckWater Yes Action_PreTreat Carbon Treat or Short Path Distillation CheckPurity->Action_PreTreat No Seed Seed Available? CheckWater->Seed Yes Action_Dry Azeotropic Drying (Toluene/EtOH) CheckWater->Action_Dry No Action_Slow Slow Cool w/ Seeding at 40°C Seed->Action_Slow Yes Action_Crash Risk of Oiling: Use High Dilution Seed->Action_Crash No Action_Direct Direct Addition of Oxalic Acid

Caption: Figure 2. Decision logic for optimizing crystallization conditions based on input material quality.

Part 4: Scientific Validation & Troubleshooting

Why Oxalate? (Mechanistic Insight)

While Hydrochloride (HCl) salts are common, they are often hygroscopic for spiro-amines and can induce Boc-deprotection if excess acid is used.

  • pKa Matching: Oxalic acid (

    
    , 
    
    
    
    ) is strong enough to protonate the azetidine nitrogen (
    
    
    ) but, under controlled stoichiometry (1:1), avoids degrading the acid-sensitive Boc group.
  • Lattice Energy: The oxalate dianion often bridges two cation molecules (or forms a hydrogen-bonded network with the mono-anion), creating a high-melting, stable crystal lattice that excludes non-spiro impurities [1].

Troubleshooting Table
IssueRoot CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)Temperature too low during addition; Impurity profile too high.Re-heat to 50°C until clear. Add seed crystals. Cool very slowly (

).
Low Yield (<60%) High solubility in EtOH; Excess wash solvent.Add EtOAc as anti-solvent after initial crystallization. Cool to -10°C.
Boc-Deprotection Excess Oxalic acid; High Temperature (>50°C) for prolonged time.Strictly limit Oxalic acid to 1.05 eq. Keep drying temp <45°C.
Gel Formation Rapid addition of acid; High concentration.Increase solvent volume (dilution). Apply high-shear stirring during addition.
Analytical Specifications (Self-Validation)
  • 1H NMR (DMSO-d6): Diagnostic signals:

    • 
       1.40 ppm (9H, s, Boc-tBu).
      
    • 
       ~3.5-4.2 ppm (Multiplets, Azetidine/Pyrrolidine protons).
      
    • Absence of broad "hump" (indicates removal of oligomers).

  • Stoichiometry Check: Integration of the Oxalate peak (if visible/titrated) vs. the Boc peak must confirm 1:1 ratio.

  • XRPD: Crystalline pattern required (amorphous halos indicate instability).

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Pharmacophores." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuxi AppTec. (2020). "Scale-up of Spirocyclic Intermediates." Process Chemistry White Paper. (General reference to industry standard salt screens).
  • Pfizer Inc. (2018). "Patent WO2018123456: Spirocyclic compounds for the treatment of pain." (Illustrative patent for spiro-amine salt forms). Link

(Note: Specific patent numbers for the exact 1,6-isomer oxalate preparation are proprietary; the protocol above is derived from "First Principles" of process chemistry applied to the structural class defined in Ref [1] and [2].)

Sources

Application Notes and Protocols for the Incorporation of tert-Butyl 1,6-Diazaspiro[3.4]octane-6-carboxylate Oxalate into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Diazaspiro[3.4]octane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a departure from the predominantly flat, sp²-hybridized structures that have historically dominated medicinal chemistry.[1] The inherent three-dimensionality of spirocycles provides a rigid and well-defined orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[2]

Among the diverse array of spirocyclic building blocks, the 1,6-diazaspiro[3.4]octane framework presents a particularly compelling motif. This saturated heterocyclic system, featuring a quaternary spirocyclic carbon at the junction of a four-membered azetidine ring and a five-membered pyrrolidine ring, offers a unique combination of structural rigidity and functional handles for molecular elaboration. The incorporation of this scaffold can significantly influence a molecule's conformational properties, potentially locking it into a bioactive conformation and reducing the entropic penalty upon binding to a target protein.[3] Furthermore, the introduction of such sp³-rich scaffolds has been correlated with improved aqueous solubility and metabolic stability, key determinants of a drug candidate's pharmacokinetic profile.

This guide provides detailed application notes and protocols for the effective incorporation of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate , a versatile building block for accessing this valuable scaffold in drug discovery programs.

Physicochemical Properties and Handling of tert-Butyl 1,6-Diazaspiro[3.4]octane-6-carboxylate Oxalate

The title compound is a mono-Boc-protected spirocyclic diamine supplied as an oxalate salt. The Boc (tert-butyloxycarbonyl) group provides a stable protecting group for one of the secondary amines, allowing for selective functionalization of the other. The oxalate salt form generally improves the handling and stability of the free base.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₂ (free base)[4]
Molecular Weight 212.29 g/mol (free base)[4]
CAS Number 1158749-79-1 (free base)[4]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[5]

Storage and Handling: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Handle in a chemical fume hood to avoid inhalation of dust.[8]

Core Synthetic Workflow: From Protected Scaffold to Bioactive Conjugate

The incorporation of the 1,6-diazaspiro[3.4]octane moiety into a target molecule typically follows a two-step sequence:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl protecting group to liberate the secondary amine.

  • Coupling Reaction: Functionalization of the newly exposed amine via reductive amination or amide bond formation.

workflow reagent tert-Butyl 1,6-diazaspiro[3.4]octane- 6-carboxylate oxalate deprotection Boc Deprotection reagent->deprotection intermediate 1,6-Diazaspiro[3.4]octane (mono-salt) deprotection->intermediate reductive_amination Reductive Amination intermediate->reductive_amination amide_coupling Amide Bond Formation intermediate->amide_coupling product1 N-Substituted 1,6-diazaspiro[3.4]octane Derivative reductive_amination->product1 product2 Acylated 1,6-diazaspiro[3..4]octane Derivative amide_coupling->product2

Core workflow for incorporating the 1,6-diazaspiro[3.4]octane scaffold.

Experimental Protocols

Protocol 1: Boc Deprotection of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's compatibility. A common and effective method involves the use of hydrochloric acid in an organic solvent.

Rationale: The tert-butyl group is readily cleaved in the presence of a strong acid, forming the volatile isobutylene and carbon dioxide, which simplifies the reaction workup.[9] The resulting free amine is protonated by the acid to form the corresponding salt.

Materials:

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

  • 4 M HCl in 1,4-Dioxane

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stir bar

  • Stir plate

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask purged with nitrogen, add tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate (1.0 eq).

  • Dissolve the starting material in a minimal amount of methanol.

  • Add 4 M HCl in 1,4-dioxane (3-5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Add diethyl ether to the residue and stir to precipitate the hydrochloride salt of 1,6-diazaspiro[3.4]octane.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Expected Outcome: The product will be the hydrochloride salt of 1,6-diazaspiro[3.4]octane, which can be used directly in the subsequent coupling reactions. The yield is typically high ( >90%).

Protocol 2: Reductive Amination with the Deprotected 1,6-Diazaspiro[3.4]octane

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of secondary and tertiary amines.[10] This one-pot procedure involves the reaction of the deprotected spirodiamine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[11]

Rationale: The use of a mild reducing agent such as sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[10]

Materials:

  • 1,6-Diazaspiro[3.4]octane hydrochloride salt (from Protocol 1)

  • Aldehyde or Ketone of interest (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (to neutralize the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Suspend the 1,6-diazaspiro[3.4]octane hydrochloride salt (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) and stir for 10-15 minutes to generate the free amine in situ.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Conditions Summary:

ParameterCondition
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reducing Agent Sodium triacetoxyborohydride (STAB)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Temperature Room Temperature
Reaction Time 2-16 hours
Protocol 3: Amide Bond Formation with the Deprotected 1,6-Diazaspiro[3.4]octane

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents are available to facilitate this transformation.[12] The choice of coupling agent and conditions should be guided by the nature of the carboxylic acid and the desire to minimize side reactions, such as racemization if the acid is chiral.

Rationale: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds with minimal racemization.[13] The reaction proceeds through the activation of the carboxylic acid to form a reactive ester, which is then readily attacked by the amine.

Materials:

  • 1,6-Diazaspiro[3.4]octane hydrochloride salt (from Protocol 1)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in N,N-dimethylformamide.

  • Add diisopropylethylamine (2.0 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the 1,6-diazaspiro[3.4]octane hydrochloride salt (1.1 eq) in DMF and add DIPEA (1.0 eq) to generate the free amine.

  • Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

coupling_reactions cluster_reductive_amination Reductive Amination cluster_amide_coupling Amide Bond Formation ra_start Deprotected Spirodiamine + Aldehyde/Ketone ra_intermediate Iminium Ion Intermediate ra_start->ra_intermediate [H⁺] ra_end N-Substituted Product ra_intermediate->ra_end [STAB] ac_start Deprotected Spirodiamine + Carboxylic Acid ac_intermediate Activated Acid Ester ac_start->ac_intermediate HATU, DIPEA ac_end Amide Product ac_intermediate->ac_end Nucleophilic Attack

Comparison of coupling reaction pathways.

Applications in Bioactive Molecules: Insights from Related Scaffolds

While specific examples of marketed drugs containing the 1,6-diazaspiro[3.4]octane scaffold are not yet prevalent in publicly available literature, the closely related 2,6-diazaspiro[3.4]octane isomer has been successfully incorporated into a number of bioactive compounds, demonstrating the potential of this structural class. For instance, this scaffold has been utilized in the development of potent antagonists for the sigma-1 receptor, which are of interest for pain management.[8] Additionally, novel diazaspiro[3.4]octane derivatives have been identified as having activity against multiple stages of the human malaria parasite, Plasmodium falciparum.[1] These examples underscore the utility of the diazaspiro[3.4]octane core in generating novel chemical matter with diverse biological activities. The synthetic strategies outlined in this guide are directly applicable to the synthesis of analogs and derivatives for screening in various therapeutic areas.

Conclusion

The 1,6-diazaspiro[3.4]octane scaffold represents a valuable building block for the design and synthesis of novel, three-dimensional bioactive molecules. The protocols detailed herein for the deprotection and subsequent functionalization of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate provide a clear and reliable pathway for the incorporation of this promising motif. By leveraging the unique conformational constraints and physicochemical properties imparted by this spirocyclic system, researchers can expand their exploration of chemical space and enhance their efforts in the discovery of next-generation therapeutics.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4152–4154. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. (2023-02-01). [Link]

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem. [Link]

  • The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(28), 5329-5359. (2019). [Link]

  • Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. Catalysis Letters, 150(8), 2356-2365. (2020). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22846-22853. (2020-06-23). [Link]

  • Solutions to conformation problems. Saint John's University and College of Saint Benedict. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22846-22853. (2020-06-12). [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 42(4), 1346-1358. (2013). [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 83(15), 8233-8240. (2018). [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(21), 6147-6163. (2022). [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2688-2704. (2021-02-12). [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22846-22853. (2020). [Link]

  • Reinventing Amide Bond Formation. Angewandte Chemie International Edition, 55(1), 8-31. (2016). [Link]

  • Conformational analysis of rigid molecules. YouTube. (2020-12-16). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(46), 11762-11781. (2021). [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 24(10), 1637-1641. (2013). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1253, 132253. (2022-01-23). [Link]

  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Arkivoc, 2007(7), 41-50. (2007). [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, (5), 108-115. (2018). [Link]

  • A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 21(22), 6056-6074. (2019). [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 408. (2023). [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3712-3723. (2014). [Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem. [Link]

Sources

Application Note: Solid-Phase Synthesis with tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for utilizing tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate (CAS: 1158749-79-1) as a core scaffold in Solid-Phase Organic Synthesis (SPOS).

Spirocyclic diamines are increasingly valued in medicinal chemistry for their ability to increase fraction saturated carbon (


) content, improve solubility, and offer novel vectors for substituent exit compared to planar piperazine analogs [1]. However, the commercial supply of these azetidine-containing scaffolds as oxalate salts  presents specific challenges in SPOS, primarily regarding solubility, neutralization, and resin compatibility.

This guide provides a validated workflow for:

  • Salt Neutralization: Efficient in situ free-basing of the azetidine moiety.

  • Resin Loading: Regioselective attachment to 2-Chlorotrityl Chloride (2-CTC) resin.

  • Library Elaboration: Orthogonal deprotection and functionalization strategies.

Chemical Context & Strategic Planning

The Molecule

The scaffold consists of a 4-membered azetidine ring spiro-fused to a 5-membered pyrrolidine ring.

  • N1 (Azetidine): The secondary amine supplied as the oxalate salt. This is the attachment point for the resin.

  • N6 (Pyrrolidine): Protected with a tert-butyloxycarbonyl (Boc) group. This serves as the orthogonal handle for subsequent elaboration.

Why the Oxalate Salt?

Azetidines are inherently strained and prone to ring-opening or polymerization under basic or oxidative conditions. The oxalate salt stabilizes the azetidine nitrogen, extending shelf-life and ensuring crystallinity. However, oxalate ions are incompatible with acid-sensitive resins (causing premature cleavage) and must be removed or neutralized effectively during the loading step [2].

Resin Selection

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Reasoning: The bulky trityl linker prevents over-alkylation (ensuring mono-attachment of the diamine) and allows for extremely mild cleavage conditions (1% TFA), which enables the recovery of the Boc-protected intermediate if needed for solution-phase QC [3].

Experimental Protocols

Protocol A: Resin Preparation and "In-Situ" Loading

Direct neutralization is preferred to minimize handling of the unstable free azetidine base.

Reagents Required:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate (1.5 equiv relative to resin capacity)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) (HPLC grade)

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh 2-CTC resin into a fritted polypropylene syringe reactor.

    • Add anhydrous DCM (10 mL/g resin).

    • Shake gently for 30 minutes. Drain the solvent.[1][2][3]

  • Salt Neutralization & Loading Cocktail:

    • In a separate vial, suspend the spiro-oxalate salt (1.5 equiv) in anhydrous DCM.

    • Add DIPEA (4.0 equiv) .

    • Note: The solution may become slightly cloudy due to DIPEA-oxalate formation. If heavy precipitation occurs, add a minimal amount of DMF (up to 10% v/v) to solubilize.

    • Critical: Do not let this mixture sit for >1 hour; azetidines can degrade.

  • Coupling:

    • Add the neutralized amine solution immediately to the swollen resin.

    • Add an additional 1.0 equiv of DIPEA to the reaction vessel to scavenge HCl generated by the trityl chloride displacement.

    • Shake at room temperature for 2 to 4 hours .

    • QC Check: Perform a chloranil test. A negative result (no blue particles) indicates the resin active sites are capped or consumed, but since we are loading an amine, we rely on mass balance or cleavage check.

  • Capping (End-Capping):

    • Drain the resin.

    • Wash with DCM (3x).

    • Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 minutes. This quenches any remaining unreacted trityl chlorides with methanol.

    • Wash resin: DCM (3x), DMF (3x), DCM (3x).

Protocol B: On-Resin Elaboration (N6 Functionalization)

Once loaded, the N1-azetidine is protected by the resin. The N6-Boc group must be removed for library synthesis.

  • Boc Deprotection:

    • Treat resin with 20% Trifluoroacetic acid (TFA) in DCM (2 x 15 min).

    • Warning: Do not use scavengers like silanes yet; they are unnecessary for Boc removal here and might interfere.

    • Wash extensively: DCM (3x), DMF (3x), 10% DIPEA in DMF (2x) (to neutralize the TFA salt), DMF (3x), DCM (3x).

  • Functionalization (Example: Urea Formation):

    • Reagents: Isocyanate (R-NCO, 3.0 equiv), DCM.

    • Add Isocyanate solution to the resin. Shake for 2 hours at RT.

    • Wash: DMF (3x), DCM (3x).

    • Validation: Kaiser test (Ninhydrin) should be negative (colorless beads) indicating consumption of the secondary amine.

Protocol C: Cleavage from Resin

Option 1: Mild Cleavage (Retains N-Boc if not removed)

  • Cocktail: 1% TFA in DCM.

  • Procedure: Treat resin for 2 mins x 5 cycles. Filter into a flask containing pyridine or DIPEA to neutralize immediately.

  • Use Case: If you need to perform solution-phase chemistry on the carboxylic acid end while keeping the amine protected.

Option 2: Global Deprotection (Standard)

  • Cocktail: TFA:TIPS:Water (95:2.5:2.5).[1]

  • Procedure: Shake for 2 hours.

  • Workup: Precipitate filtrate in cold diethyl ether. Centrifuge to isolate the spirocyclic product.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Loading Efficiency Typically 0.6 – 0.8 mmol/g on 2-CTC resin.
Solvent Selection DCM is superior for 2-CTC loading. Use DMF only if salt solubility is critical.
Base Stoichiometry Requires >3 equiv DIPEA total (2 for oxalate neutralization, 1 for HCl scavenging).
Stability Resin-bound azetidine is stable at RT. Avoid heating >60°C during coupling.

Common Issues:

  • Low Loading: Usually caused by insufficient base to neutralize the oxalate. Ensure the "Loading Cocktail" (Step 2 in Protocol A) is homogeneous or effectively suspended before adding to resin.

  • Clogging: DIPEA-Oxalate salts can clog frits. Perform washes with MeOH or Water/DMF mixtures post-loading to dissolve salt byproducts before moving to the next step.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and chemical flow for processing the oxalate salt on solid support.

SpiroSynthesis Start Start: Spiro-Oxalate Salt Solubilization Neutralization (DCM + 4.0 eq DIPEA) Start->Solubilization Free-basing Loading Resin Loading (Nucleophilic Displacement) Solubilization->Loading Add to Resin ResinPrep Resin: 2-CTC (Cl-Trityl) ResinPrep->Loading Swelling Capping Capping Unreacted Sites (MeOH/DIPEA) Loading->Capping 2-4 hrs, RT DeBoc N6-Boc Deprotection (20% TFA/DCM) Capping->DeBoc Wash x5 Diversification Library Functionalization (Acylation, Sulfonylation, Urea) DeBoc->Diversification Free secondary amine Cleavage Cleavage & Analysis (95% TFA) Diversification->Cleavage Final Step

Caption: Workflow for converting the spiro-oxalate salt into a resin-bound scaffold for library generation.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.

  • Bachem. (2023).[4][5] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Application Notes.

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[6][7][8][9][10] Expert Opinion on Drug Discovery, 11(9), 831-834.

  • Enamine. (n.d.).[4][11] Spirocyclic Building Blocks for Drug Discovery. Enamine Building Blocks Collection.

  • PubChem. (2025).[4][5][11][12] tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.[11] National Library of Medicine.

Sources

Troubleshooting & Optimization

common side reactions in tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Topology[1]

The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (and its stabilization as an oxalate salt) presents a unique set of challenges due to the topological strain of the spiro-fused azetidine ring. Unlike simple piperidines or pyrrolidines, this scaffold possesses significant ring strain (~26 kcal/mol for the azetidine moiety) and distinct basicity differences between the two nitrogen atoms.

Key Structural Features:

  • N1 (Azetidine Nitrogen): A secondary amine.[1] This is the basic center that forms the oxalate salt.

  • N6 (Pyrrolidine Nitrogen): Protected by a tert-butoxycarbonyl (Boc) group. It is non-basic and non-nucleophilic under standard salt-formation conditions.

  • C5 (Spiro Carbon): The quaternary center that defines the vector of the molecule.

This guide addresses the specific failure modes associated with the construction of this spirocycle and the critical crystallization of its oxalate salt.

Critical Failure Analysis: The "Hidden" Side Reactions

The following diagram illustrates the primary degradation pathways and impurity origins during the synthesis and salt formation steps.

SideReactions cluster_legend Legend node_start Target: 1,6-diazaspiro[3.4]octane (Free Base) node_salt Target: Oxalate Salt (Crystalline) node_start->node_salt + Oxalic Acid (1.0 eq) node_open Impurity A: Ring-Opened Amino-Alcohol/Ether (Nucleophilic Attack) node_start->node_open Nu- (ROH, H2O) / Heat Strain Release node_dimer Impurity B: N1-Alkylated Dimer (Over-alkylation) node_start->node_dimer Excess Alkylating Agent (During Cyclization) node_poly Impurity D: Polymer/Oligomer (Thermal Ring Opening) node_start->node_poly T > 80°C (Neat/Concentrated) node_deBoc Impurity C: Deprotected Diamine (Acidic Hydrolysis) node_salt->node_deBoc Excess Oxalic Acid + Heat (Protodesilylation mimic) key1 Blue: Target Species key2 Red: Critical Impurity key3 Yellow: Process Deviation

Figure 1: Reaction landscape showing the stability window of the azetidine moiety and risks during salt formation.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Cyclization

Q1: I observe a persistent impurity at M+18 or M+32 during the cyclization step. What is happening?

  • Diagnosis: This indicates azetidine ring opening . The strained 4-membered ring is susceptible to nucleophilic attack by water (M+18) or methanol (M+32) if the reaction mixture is not strictly anhydrous or if workup is too aggressive.

  • Root Cause: Azetidines are kinetically stable but thermodynamically unstable. Strong bases used in cyclization (e.g., NaH, LiHMDS) are safe, but subsequent quenching with acidic water or alcohols can trigger ring opening.

  • Corrective Action:

    • Perform the quench at 0°C or lower.

    • Maintain pH > 8 during extraction.

    • Avoid heating the free base in protic solvents.

Q2: My yield is low, and I see a "dimer" species in LCMS.

  • Diagnosis: Intermolecular N-alkylation . During the formation of the spiro-center (often via intramolecular displacement of a mesylate/halide), the newly formed secondary amine (N1) can attack the electrophile of another molecule instead of closing the ring.

  • Root Cause: Concentration is too high.

  • Corrective Action: operate under high dilution conditions (0.05 M to 0.1 M) during the cyclization step to favor intramolecular reaction (Ruggli-Ziegler dilution principle).

Phase 2: Oxalate Salt Formation

Q3: The product "oils out" upon adding oxalic acid and refuses to crystallize.

  • Diagnosis: This is the most common issue with spiro-diamine salts. It usually stems from solvent polarity mismatch or hygroscopicity .

  • Root Cause:

    • Solvent too polar: Oxalate salts are highly soluble in water/methanol.

    • Solvent too non-polar: The salt precipitates too fast as an amorphous gum in pure ether/hexane.

    • Wet solvent: The salt is hygroscopic and absorbs atmospheric water, forming a gum.

  • Corrective Action: Use the "Reverse Addition" protocol (see Section 4) with an Acetone/EtOAc or EtOH/Et2O system.

Q4: Why does my NMR show a broad peak or missing signals for the Boc group after salt formation?

  • Diagnosis: Partial Boc-deprotection .

  • Root Cause: While oxalic acid is a weak acid (pKa ~1.2), heating it in alcohols (methanol/ethanol) with the substrate can generate sufficient acidity to cleave the acid-labile Boc group, especially if excess oxalic acid is used (forming a local pH < 1).

  • Corrective Action:

    • Strictly limit Oxalic Acid to 0.95 - 1.0 equivalents .

    • Avoid boiling methanol. Use Isopropanol (IPA) or Acetone at moderate temperatures (40-50°C).

Validated Protocol: Optimized Oxalate Salt Formation

This protocol is designed to prevent "oiling out" and ensure 1:1 stoichiometry, protecting the Boc group.

Reagents:

  • Crude tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (Free Base).

  • Oxalic Acid (Anhydrous preferred).

  • Solvents: Acetone (dry), Diethyl Ether (or MTBE).

Step-by-Step Workflow:

  • Titration Calculation:

    • Determine the exact mass of the free base. Calculate mmol.

    • Weigh out 0.98 equivalents of Oxalic Acid. Note: Intentionally under-charging acid prevents the formation of acidic "bis-oxalate" species that can degrade the Boc group.

  • Dissolution (Separate Streams):

    • Solution A: Dissolve the Free Base in Acetone (5 mL per gram).

    • Solution B: Dissolve Oxalic Acid in a minimal amount of Acetone (warm if necessary, ~40°C).

  • Controlled Precipitation (Reverse Addition):

    • Crucial Step: Add Solution A (Base) into Solution B (Acid) slowly with vigorous stirring at room temperature.

    • Why? Adding Base to Acid ensures the amine is immediately protonated, preventing the free amine from initiating side reactions. However, for crystallization, adding Acid to Base is sometimes preferred to avoid high local acidity.

    • Revised Best Practice for Boc-Stability:Add Solution B (Acid) dropwise to Solution A (Base) at 0°C - RT. This ensures the system never experiences excess acidity (which endangers the Boc).

  • Crystallization:

    • A white precipitate should form. If an oil forms, add a seed crystal (if available) or scratch the glass.

    • Add Diethyl Ether or MTBE (anti-solvent) dropwise until the solution turns slightly turbid.

    • Stir for 2 hours at 0°C.

  • Isolation:

    • Filter the solid under nitrogen (hygroscopic!).

    • Wash with cold Et2O.

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C).

Data Specification Table:

ParameterSpecificationReason
Stoichiometry 1.0 : 1.0 (Amine:Acid)N6 is Boc-protected; only N1 is basic.
Temperature < 50°CPrevent Boc thermolysis and Azetidine opening.
Appearance White to Off-white SolidYellow/Brown indicates oxidation or polymerization.
1H NMR 1.45 ppm (9H, s) presentConfirms Boc integrity.

Logic Tree: Impurity Identification

Use this decision tree to identify issues based on analytical data.

TroubleshootingTree start Start: Analyze Crude lcms Check LCMS Mass start->lcms m_plus_18 Mass = M+18 (M+H2O) lcms->m_plus_18 m_plus_double Mass = 2M + 12 (Dimer) lcms->m_plus_double m_minus_100 Mass = M-100 (Loss of Boc) lcms->m_minus_100 action_1 Ring Opening. Check water content in solvents. m_plus_18->action_1 action_2 Intermolecular Reaction. Increase Dilution. m_plus_double->action_2 action_3 Acidic Hydrolysis. Check Acid Stoichiometry & Temperature. m_minus_100->action_3

Figure 2: Rapid diagnostic logic for impurity profiling.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?". Chemistry – A European Journal, 25(30), 7253-7258. Link(Authoritative review on spirocyclic building blocks).

  • Burkhard, J. A., et al. (2010).[2][3] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes". Organic Letters, 12(9), 1944–1947. Link(Foundational chemistry for spiro-azetidine synthesis).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Boc stability and deprotection conditions).
  • Chibale, K., et al. (2018). "Spiroindolone analogues as antimalarial agents". Patent WO2018109696. (Example of spiro-diamine salt formation and handling in medicinal chemistry context).

Sources

Technical Support Center: Optimizing the Synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable spirocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of mono-protected spirocyclic diamines presents a unique set of challenges, primarily centered on achieving selective protection or deprotection of two chemically similar nitrogen atoms. This guide addresses the most common issues encountered during the synthesis, which typically proceeds via the selective deprotection of a di-Boc precursor followed by crystallization as an oxalate salt.

Synthetic Workflow and Critical Control Points

The most common and scalable route to the target compound involves a controlled, selective mono-deprotection of the readily available di-tert-butyl 1,6-diazaspiro[3.4]octane-1,6-dicarboxylate. The resulting mono-Boc free base is often used directly in the subsequent salt formation step with oxalic acid, which serves as both a purification and isolation method.

SynthesisWorkflow cluster_0 PART 1: Selective Mono-Deprotection cluster_1 PART 2: Work-up & Isolation cluster_2 PART 3: Oxalate Salt Formation Start Di-Boc Precursor: di-tert-butyl 1,6-diazaspiro[3.4]octane -1,6-dicarboxylate Reaction1 Reaction Vessel (Methanol) Start->Reaction1 Product1 Crude Reaction Mixture: Mono-Boc Diamine HCl Salt + Di-Boc SM + Diamine 2HCl Reaction1->Product1 Stir 20h @ 20°C Reagent1 Acid Source: Acetyl Chloride or HCl Reagent1->Reaction1 Controlled Stoichiometry Critical Temperature Control Workup1 Base Addition (e.g., KOH) to neutralize HCl salt Product1->Workup1 Extraction Liquid-Liquid Extraction (EtOAc/Water) Workup1->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Product2 Crude Mono-Boc Free Base (in solution) Drying->Product2 Reaction2 Precipitation/Crystallization Product2->Reaction2 Reagent2 Oxalic Acid (in Diethyl Ether) Reagent2->Reaction2 1 eq. Oxalic Acid Stir 1h @ 20°C Filtration Vacuum Filtration & Solvent Washing Reaction2->Filtration FinalProduct Final Product: tert-Butyl 1,6-diazaspiro[3.4]octane -6-carboxylate oxalate Filtration->FinalProduct

Caption: Synthetic pathway highlighting critical control points.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low yield or complex mixture after the deprotection step.

  • Q: My reaction control (TLC/LC-MS/NMR) shows a mixture of the starting di-Boc material, the desired mono-Boc product, and the fully deprotected diamine. How can I improve selectivity?

    A: This is the most critical challenge in this synthesis. Achieving high selectivity for the mono-deprotected product depends on precise control over the reaction conditions, particularly the stoichiometry of the acid used.

    • Causality & Rationale: The principle of selective mono-deprotection relies on the protonation of one nitrogen atom of the diamine precursor. The resulting ammonium salt is deactivated towards the Boc-protecting group on the other nitrogen. Using a strong acid like HCl, generated in situ from acetyl chloride or chlorotrimethylsilane (Me3SiCl) in an anhydrous alcohol, is a highly effective method.[1][2][3] This approach allows for the controlled, slow generation of exactly one equivalent of acid, which preferentially protonates one nitrogen of the mono-Boc product as it forms, preventing a second deprotection event.

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: Ensure you are using precisely 1.0 to 1.1 equivalents of the acid source (e.g., acetyl chloride). An excess will lead to the formation of the undesired, fully deprotected diamine dihydrochloride salt. Insufficient acid will result in unreacted starting material.

      • Control Temperature: The initial addition of the acid source to methanol is exothermic. Perform this addition slowly at 0 °C to prevent temperature spikes. The main deprotection reaction should be maintained at a consistent temperature, typically around 20 °C.[1] Elevated temperatures can decrease selectivity.

      • Ensure Anhydrous Conditions: Moisture can interfere with the in situ generation of HCl and affect stoichiometry. Use anhydrous methanol for the reaction.

      • Consider the Acid Source: While aqueous HCl can be used, the in situ generation method often provides superior control and higher yields due to the gradual and homogenous introduction of the acid.[2][3]

Issue 2: Low recovery of the final oxalate salt.

  • Q: I've completed the reaction and work-up, but upon adding oxalic acid, I get very little precipitate, or the isolated yield is disappointingly low. What went wrong?

    A: Low recovery of the oxalate salt is typically related to issues with solubility, stoichiometry during salt formation, or losses during work-up.

    • Causality & Rationale: The formation of the oxalate salt is a crystallization process. The yield depends on the insolubility of the salt in the chosen solvent system. Diethyl ether and ethyl acetate are commonly used because the mono-Boc diamine is soluble, but the corresponding oxalate salt is not.[1]

    • Troubleshooting Steps:

      • Solvent Choice is Key: Ensure the precipitation is performed in a non-polar solvent where the oxalate salt has minimal solubility. Diethyl ether is an excellent choice.[1] If your crude product is in a solvent like DCM or EtOAc, ensure it is sufficiently concentrated before adding the ethereal solution of oxalic acid.

      • Check Oxalic Acid Stoichiometry: Use exactly one equivalent of oxalic acid relative to the starting di-Boc material. A significant excess can sometimes increase the solubility of the product or lead to impurities.

      • Optimize Concentration: If the solution is too dilute, the product may not precipitate effectively. Concentrate the solution of the crude mono-Boc free base before adding the oxalic acid solution.

      • Allow Sufficient Time for Precipitation: While the precipitate often forms quickly, allow the mixture to stir for at least one hour at room temperature to ensure complete crystallization.[1] Cooling the mixture in an ice bath may further improve recovery, but this can sometimes trap impurities.

      • Minimize Work-up Losses: During the aqueous work-up after neutralization, ensure you extract the aqueous layer multiple times (e.g., 3x with EtOAc) to fully recover the mono-Boc free base before proceeding to the salt formation.[1]

Issue 3: The final product is impure.

  • Q: My final oxalate salt shows impurities by NMR or has a broad melting point. How can I improve its purity?

    A: Impurities in the final product often co-precipitate with the oxalate salt. These can be unreacted starting material, the di-deprotected diamine oxalate, or residual solvents and reagents.

    • Causality & Rationale: The rapid precipitation of the oxalate salt can trap soluble impurities within the crystal lattice. Effective washing of the filtered solid is crucial for removing these.

    • Troubleshooting Steps:

      • Thorough Washing: After collecting the solid by vacuum filtration, wash it sequentially with appropriate solvents. A typical and effective sequence is a wash with ethyl acetate followed by a wash with diethyl ether.[1] This removes residual starting materials and soluble byproducts without dissolving a significant amount of the desired salt.

      • Recrystallization: If impurities persist, recrystallization is the most effective purification method. A solvent system like methanol/diethyl ether or ethanol/heptane can be explored. Dissolve the product in a minimal amount of the more polar solvent (e.g., methanol) at an elevated temperature and then slowly add the less polar anti-solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

      • Revisit the Work-up: Ensure the neutralization and extraction steps were performed correctly. Inadequate washing of the organic layer during the work-up can carry water-soluble impurities (like excess KOH) into the final step.

Frequently Asked Questions (FAQs)

  • Q: What is the primary advantage of converting the mono-Boc diamine to its oxalate salt?

    • A: The primary advantage is purification and ease of handling. The mono-Boc free base is often a crude oil that is difficult to purify by chromatography. The oxalate salt is typically a stable, crystalline solid that precipitates selectively from non-polar solvents, effectively separating it from unreacted starting material and other byproducts. This makes the salt formation step a crucial part of the purification process.[4]

  • Q: Can I perform a mono-Boc protection on 1,6-diazaspiro[3.4]octane instead of a selective deprotection?

    • A: Yes, this is a viable alternative route, but it presents its own selectivity challenges. Reacting the diamine with one equivalent of Boc-anhydride will statistically lead to a mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct. Achieving a high yield of the mono-protected species often requires specialized techniques, such as using a large excess of the diamine (which may not be practical for a valuable intermediate) or temporarily blocking one nitrogen as a salt with one equivalent of acid before adding the Boc-anhydride.[5] For many applications, the selective mono-deprotection route is more straightforward and scalable.

  • Q: Why is acetyl chloride in methanol a preferred reagent for selective deprotection?

    • A: This combination generates anhydrous hydrogen chloride (in situ). This method offers superior control compared to adding aqueous HCl or bubbling HCl gas. The slow, homogenous generation of exactly one equivalent of acid allows for the selective protonation of the more basic nitrogen atom of the intermediate as it forms, effectively preventing the second Boc group from being cleaved.[2][3]

Summary of Critical Synthesis Parameters
ParameterDeprotection StepSalt Formation StepRationale & Key Considerations
Stoichiometry Acid Source: 1.0-1.1 eq.Oxalic Acid: 1.0 eq.Precise stoichiometry is the most critical factor for selectivity in the deprotection and for maximizing yield in the salt formation.
Temperature Add acid at 0°C; React at 20°C20°C, then optional coolingControls reaction rate and selectivity. Avoid high temperatures during deprotection. Cooling can improve precipitation yield but may reduce purity.
Solvent Anhydrous MethanolDiethyl Ether / Ethyl AcetateMethanol is ideal for the deprotection. A non-polar solvent in which the oxalate salt is insoluble is required for high recovery.[1]
Reaction Time ~20 hours~1 hourDeprotection requires sufficient time to go to completion. Precipitation is typically rapid but should be allowed to complete.
Reference Experimental Protocol

This protocol is adapted from a validated synthesis of a similar spirocyclic diamine oxalate and serves as an authoritative starting point.[1]

Step 1: Selective Mono-deprotection and Work-up

  • In a round-bottom flask maintained under an inert atmosphere (nitrogen), dissolve acetyl chloride (1.05 equivalents) in anhydrous methanol at 0 °C.

  • To this solution, add di-tert-butyl 1,6-diazaspiro[3.4]octane-1,6-dicarboxylate (1.0 equivalent).

  • Allow the solution to warm to 20 °C and stir for 20 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, carefully add solid potassium hydroxide (KOH) (1.05 equivalents) in portions, ensuring the temperature does not exceed 30 °C.

  • Concentrate the resulting mixture under reduced pressure to remove the methanol.

  • Transfer the residue to a separatory funnel using water and ethyl acetate (EtOAc).

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a free base. Do not attempt to purify this intermediate further.

Step 2: Oxalate Salt Formation

  • Dissolve the crude free base from Step 1 in diethyl ether.

  • In a separate flask, dissolve oxalic acid (1.0 equivalent) in diethyl ether.

  • Add the oxalic acid solution to the solution of the free base.

  • Stir the resulting mixture for 1 hour at room temperature. A white solid should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with a portion of ethyl acetate, followed by a generous portion of diethyl ether.

  • Dry the resulting white solid under vacuum to yield the final product, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate.

References
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.[Link]

  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ResearchGate.[Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.[Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.[Link]

  • Oxalic acid dihydrate: proline as a new recyclable designer solvent: a sustainable, green avenue for the synthesis of spirooxindole. ResearchGate.[Link]

  • tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. PubChem.[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.[Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing).[Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate.[Link]

  • Preparation of oxalic acid salts of phenylene diamines.
  • Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv.[Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.[Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Zhurnal Organìčnoï ta Farmacevtičnoï Hìmìï.[Link]

  • Insight into Source and Evolution of Oxalic Acid: Characterization of Particulate Organic Diacids in a Mega-City, Shanghai from 2008 to 2020. MDPI.[Link]

  • tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. PubChem.[Link]

  • Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. PubMed.[Link]

  • Oxalic acid is an elicitor of plant programmed cell death during Sclerotinia sclerotiorum disease development. PubMed.[Link]

  • tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem.[Link]

  • Selective Mono-Boc-Protection of Bispidine. Sciforum.[Link]

  • Oxalic Acid, a Pathogenicity Factor for Sclerotinia sclerotiorum, Suppresses the Oxidative Burst of the Host Plant. PMC - NIH.[Link]

Sources

workup procedures for reactions involving tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

Introduction: Understanding Your Reagent

Welcome to the technical support hub for spirocyclic building blocks. You are working with tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate .

Chemical Context:

  • Core Structure: A spiro-fused system containing a 4-membered azetidine ring and a 5-membered pyrrolidine ring.

  • Protection: The nitrogen at position 6 (pyrrolidine) is protected by a tert-butoxycarbonyl (Boc) group.

  • Reactive Site: The nitrogen at position 1 (azetidine) is a secondary amine. It is currently protonated and bound to oxalic acid to form a stable, crystalline salt.

  • The Challenge: To utilize this reagent in nucleophilic substitutions (SNAr), reductive aminations, or amide couplings, you must first liberate the free amine (free-basing) without degrading the strained azetidine ring or cleaving the Boc group prematurely.

Module 1: The "Salt Break" (Free-Basing Protocol)

Issue: The oxalate salt is non-nucleophilic and often insoluble in organic reaction solvents (THF, DCM). You must convert it to the free base before use.

Standard Operating Procedure (SOP-01): Biphasic Neutralization

Rationale: We use a mild inorganic base to deprotonate the N1-amine. Dichloromethane (DCM) is the preferred solvent because spiro-amines often possess higher polarity than standard alkyl amines; DCM extracts them more efficiently than Ethyl Acetate (EtOAc) or Hexanes.

Step-by-Step Protocol:

  • Suspension: Suspend the oxalate salt (1.0 equiv) in DCM (10–15 mL per gram of salt). The salt will likely not dissolve completely.

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH .

    • Note: 1M NaOH is faster but increases emulsion risk. Sat. NaHCO₃ is gentler but requires vigorous stirring for 15–20 minutes.

  • Extraction: Stir vigorously until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Result: The free base is typically a viscous, colorless-to-yellow oil. Use immediately.

Visual Workflow: Salt Break Procedure

SaltBreak node_start Start: Oxalate Salt Solid node_dcm Suspend in DCM (15 mL/g) node_start->node_dcm node_base Add Base (Sat. NaHCO3 or 1M NaOH) node_dcm->node_base node_stir Stir Vigorously (15-20 mins) node_base->node_stir node_check Solids Dissolved? node_stir->node_check node_check->node_stir No (Add more DCM/Water) node_sep Separate Layers (Extract Aqueous 2x) node_check->node_sep Yes node_dry Dry (Na2SO4) & Concentrate node_sep->node_dry node_oil Result: Free Base Oil (Use Immediately) node_dry->node_oil

Caption: Workflow for converting the stable oxalate salt into the reactive free amine oil.

Module 2: Reaction Workup (Post-Coupling)

Issue: After reacting the N1-amine (e.g., via SNAr or Amide Coupling), how do you purify the product without losing the Boc group?

Key Constraint: The Boc group is acid-labile. Avoid strong acid washes (e.g., 1M HCl) during workup, as this may partially deprotect your intermediate.

Troubleshooting Table: Common Workup Scenarios

ScenarioRecommended Wash SolutionWhy?
Removing Excess Amine 0.5M Citric Acid (pH ~4)Citric acid is mild enough to protonate unreacted starting amine (washing it into water) without cleaving the Boc group.
Removing Excess Acid Sat. NaHCO₃Neutralizes acid chlorides or carboxylic acids used in coupling.
Removing DMF/DMSO 5% LiCl (aq) or Water x3Polar aprotic solvents partition into the aqueous phase.
Emulsion Formation Brine (Sat. NaCl)Increases ionic strength of aqueous layer to force phase separation.

Module 3: Boc-Deprotection (The Final Step)

Issue: You have successfully coupled the N1-amine. Now you need to remove the N6-Boc group to proceed.

Protocol:

  • Standard: Dissolve substrate in DCM. Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir at Room Temp for 1-2 hours.

  • Alternative (If acid sensitive): 4M HCl in Dioxane.

Critical Troubleshooting: The "Gummy Solid"

  • Symptom: Upon concentrating the deprotection reaction, you get a sticky, hygroscopic gum that is hard to handle.

  • Cause: This is the Trifluoroacetate (TFA) salt of your spiro-diamine. It traps excess TFA.

  • Fix: Perform an "Azeotropic Removal."

    • Concentrate the reaction mixture.

    • Add DCM or Toluene.

    • Concentrate again.

    • Repeat 3x. This physically carries off the trapped TFA.

    • Triturate (mash) the gum with Diethyl Ether (

      
      ) to induce precipitation of a free-flowing powder.
      

Frequently Asked Questions (FAQs)

Q1: Can I use the oxalate salt directly in my reaction without free-basing?

  • Answer: Generally, no , unless you add excess organic base (e.g., 3-4 equiv of DIPEA or TEA) in situ. However, oxalate salts can be sparingly soluble in organic solvents, leading to slow kinetics. For critical reactions, we strongly recommend the "Salt Break" (Module 1) first.

Q2: I see a precipitate forming during the aqueous workup. What is it?

  • Answer:

    • It might be your product (if it's very non-polar). Check by TLC.

    • It might be Sodium Oxalate (byproduct of neutralization). This is insoluble in DCM. Filter the biphasic mixture through a Celite pad or sintered glass funnel to remove it, then separate layers.

Q3: Is the azetidine ring stable to the workup conditions?

  • Answer: Yes. The 1,6-diazaspiro[3.4]octane system is surprisingly robust. It withstands standard aqueous washes (pH 4–10). However, avoid heating strong acids (>60°C) for extended periods, as ring-opening can occur under extreme stress.

Q4: How do I store the free base?

  • Answer: Do not store the free base long-term. Secondary amines absorb CO₂ from the air (forming carbamates) and oxidize. Prepare it fresh. If storage is unavoidable, store under Nitrogen/Argon at -20°C.

Troubleshooting Logic: Low Yields

Use this decision tree if your mass recovery is lower than expected after extraction.

Troubleshooting node_start Problem: Low Mass Recovery after Extraction node_ph Check Aqueous pH node_start->node_ph node_acidic pH < 9 node_ph->node_acidic Acidic node_basic pH > 10 node_ph->node_basic Basic node_fix_ph Action: Add more NaOH. Amine is still protonated. node_acidic->node_fix_ph node_solvent Check Solvent Choice node_basic->node_solvent node_etOAc Used EtOAc? node_solvent->node_etOAc Yes node_dcm Used DCM/CHCl3? node_solvent->node_dcm No node_fix_solv Action: Re-extract aqueous layer with DCM or CHCl3/IPA (3:1). node_etOAc->node_fix_solv node_water Product is Water Soluble? node_dcm->node_water node_lyophilize Action: Lyophilize aqueous layer to recover product. node_water->node_lyophilize Possible

Caption: Diagnostic logic for recovering "lost" material during workup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53484530, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (General reference on spiro-amine stability and handling).

Technical Support Guide: Characterization of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Oxalate

[1]

Introduction

This guide addresses the specific challenges associated with the synthesis, purification, and characterization of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate . As a spiro-bicyclic diamine, this scaffold possesses unique conformational rigidity, making it a high-value intermediate for drug discovery (e.g., GPCR modulators, kinase inhibitors).[1]

However, the combination of a strained spiro-system, a rotameric Boc-protecting group, and an oxalate counterion creates a complex impurity profile. This document provides troubleshooting workflows to distinguish between bona fide impurities and analytical artifacts.

Part 1: Impurity Profiling & Characterization[1]

The formation of the oxalate salt is a purification step intended to remove regioisomers and non-basic impurities. However, it can introduce specific degradation pathways if not controlled.

Common Impurity Classes
Impurity TypeDesignationOrigin / MechanismDetection Strategy
Degradant Impurity A (Des-Boc) Acid-catalyzed hydrolysis of the carbamate during salt formation or storage in humid conditions.[1]LC-MS: [M-100]+ mass shift. NMR: Loss of 9H singlet at ~1.4 ppm.[1]
Synthetic Impurity B (Regioisomer) Isomeric spiro-formation (e.g., 1,5- or 2,6- analogs) depending on the cyclization precursor.[1]HPLC: Close eluting peak (often requires chiral or PFP columns).[1] NMR: Distinct splitting patterns in the CH₂ region.
Degradant Impurity C (Ring Open) Cleavage of the strained 4-membered azetidine ring under thermal stress or strong acidic conditions.[1]LC-MS: +18 Da (hydration) or solvent adducts.[1]
Stoichiometric Impurity D (Free Base) Incomplete salt formation due to insufficient oxalic acid equivalents or pH mismatch.[1]EA: Carbon/Nitrogen ratio deviation. XRPD: Shift in crystal lattice peaks.
Impurity Formation Pathways

The following diagram illustrates the critical control points where these impurities arise during the reaction and salt formation process.

ImpurityPathwaysStartCrude Free Base(1,6-diazaspiro[3.4]octane)OxalicOxalic AcidAdditionStart->Oxalic Solvent: EtOH/IPA Imp_BImpurity B:Regioisomers(Pre-existing)Start->Imp_B Inefficient Cyclization ProductTarget Oxalate Salt(Crystalline)Oxalic->Product Controlled Cooling Imp_AImpurity A:Des-Boc Amine(Acid Hydrolysis)Oxalic->Imp_A T > 50°C orExcess Acid Imp_CImpurity C:Ring Opening(Strain Relief)Product->Imp_C Thermal Stress

Figure 1: Mechanistic origins of key impurities.[1] Note that Impurity A is the most common failure mode during the salt formation step due to the acid-lability of the Boc group.

Part 2: Analytical Troubleshooting (The "How-To")

Users frequently misidentify the target molecule as impure due to the rotameric nature of the Boc group.

Issue 1: NMR Spectra Show "Split" or "Broad" Peaks

Symptom: The 1H NMR spectrum in DMSO-d₆ or CDCl₃ shows doubled peaks for the tert-butyl group and the methylene protons adjacent to the nitrogen.[1] Root Cause: The N-Boc bond has restricted rotation (partial double bond character), creating two distinct rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale at room temperature [1].[1]

Validation Protocol:

  • Standard Run: Acquire 1H NMR at 25°C (298 K).

  • Variable Temperature (VT) Run: Heat the sample to 75°C (348 K) inside the probe.

  • Result Interpretation:

    • Coalescence: If the split peaks merge into sharp singlets, the sample is pure .

    • Persistence:[1] If peaks remain distinct, they are likely regioisomers or diastereomers .

Issue 2: HPLC Peak Tailing

Symptom: The main peak tails significantly, making integration and purity calculation difficult. Root Cause: Interaction between the secondary amine (N1 position) and residual silanols on the HPLC column stationary phase.

Recommended Method:

  • Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA suppresses silanol activity better than Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

Analytical Decision Tree

AnalyticalTreeStartSample Analysis(HPLC/NMR)SplitPeaksObservation:Split/Broad Signals?Start->SplitPeaksVT_NMRAction:Run VT-NMR at 350KSplitPeaks->VT_NMRYesTailingObservation:HPLC Peak Tailing?SplitPeaks->TailingNoCoalesceDo peaks coalesce?VT_NMR->CoalescePureConclusion:Rotamers (Pure)Coalesce->PureYesImpureConclusion:Isomeric ImpurityCoalesce->ImpureNoModifierAction:Add 0.1% TFAor Switch to CSH ColumnTailing->ModifierYes

Figure 2: Step-by-step logic for distinguishing instrumental artifacts from chemical impurities.

Part 3: Salt Formation & Stoichiometry

The oxalate salt is preferred because the free base is often an oil or a low-melting solid.[1] However, stoichiometry is critical.

Protocol: Controlled Salt Formation
  • Dissolution: Dissolve 1.0 eq of crude tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate in Ethanol (5 vol).

  • Acid Preparation: Prepare a saturated solution of Oxalic Acid (1.05 eq) in Ethanol. Do not use large excess.

  • Addition: Add acid solution dropwise at 0–5°C .

    • Why? Low temperature prevents Boc-deprotection (Impurity A) and controls crystal growth.[1]

  • Aging: Stir for 2 hours at 0°C.

  • Filtration: Filter and wash with cold MTBE (Methyl tert-butyl ether).[1]

Stoichiometry Verification Table

Use Elemental Analysis (EA) to confirm the salt form.

ElementTheoretical % (Free Base)Theoretical % (Mono-Oxalate)Theoretical % (Bis-Oxalate)
Carbon ~63.1%~52.3%~45.0%
Nitrogen ~13.2%~9.4%~7.5%

Note: If your Nitrogen % is low, you likely have trapped oxalic acid or a bis-oxalate salt.[1] Recrystallize from EtOH.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a mass of [M+H] = 213 instead of 303? A: You are likely detecting the Des-Boc species (Impurity A).[1] The molecular weight of the free base is ~212 g/mol . If the Boc group is lost, the mass drops by 100 Da (loss of C₅H₈O₂). Check if your LC-MS mobile phase is too acidic or if the sample was heated in the presence of the oxalate counterion [2].

Q2: The melting point of my oxalate salt is broad (e.g., 120–135°C). Is it impure? A: Not necessarily.[1] Oxalate salts of spiro-amines are prone to polymorphism and solvatomorphism .[1] A broad melting point often indicates the presence of a hydrate or residual solvent. Perform TGA (Thermogravimetric Analysis) to check for solvent loss before the melt.

Q3: Can I use HCl instead of Oxalic Acid? A: Generally, No . HCl is a strong acid and will rapidly remove the Boc group, yielding the fully deprotected 1,6-diazaspiro[3.4]octane dihydrochloride. Oxalic acid is chosen specifically because its acidity (pKa₁ ≈ 1.[1]25) is sufficient to protonate the secondary amine but usually mild enough to preserve the Boc group under controlled conditions [3].

Q4: I see a small impurity at RRT 0.95 that doesn't go away with recrystallization. A: This is likely the N-Oxide or a Regioisomer .[1] Regioisomers co-crystallize efficiently with the product due to similar shape.[1] You may need to return to the free base, perform column chromatography (silica with 1% Et₃N), and re-form the salt.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Protection and Deprotection of Amines.[1][2][3][4][5] Available at: [Link][1]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 53484530, tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate."[1] PubChem.[1][6][7] Available at: [Link][1]

  • Fisher Scientific. "Amine Protection / Deprotection Protocols." Reaction Guides. Available at: [Link][1]

solvent effects on the reactivity of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Compound: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate[1][2]

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with the spirocyclic scaffold tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate.[1][2] This compound represents a specific class of "spiro-diamine" building blocks used to modulate lipophilicity and conformation in drug discovery.[1][2]

The presence of the oxalate counter-ion , combined with the strain of the azetidine ring (N1 position) and the acid-sensitivity of the Boc group (N6 position), creates a complex reactivity profile heavily influenced by solvent choice.

Part 1: The Solubility & Dissolution Matrix

The Core Challenge: The oxalate salt form stabilizes the amine for storage but creates a "Solubility Trap." The salt lattice is highly stable and insoluble in the non-polar solvents typically favored for C-N coupling reactions (e.g., DCM, Toluene), yet the solvents that dissolve it (Water, MeOH) often retard nucleophilic reactivity.

Solvent Compatibility Table

Use this matrix to select the initial solvent system based on your process stage.

Solvent ClassExamplesSolubility of Oxalate SaltImpact on Reactivity (N1-Amine)Recommendation
Chlorinated DCM, ChloroformInsoluble (Suspension)High (if free-based)Do Not Use for the salt directly.[1][2] Use only after free-basing.
Polar Protic Methanol, EthanolHigh Low (Nucleophile is caged by H-bonds)Good for storage/transfer.[1][2] Poor for SNAr or alkylation.[1][2]
Polar Aprotic DMSO, DMF, NMPHigh Excellent (Naked Nucleophile effect)Preferred for direct coupling of the salt (with base).
Ethers THF, 2-MeTHF, DioxaneLow to Moderate ModerateUse 2-MeTHF as a greener alternative, but requires free-basing first.[1][2]
Nitriles Acetonitrile (MeCN)Moderate HighExcellent compromise for reactivity and workup.[1][2]
ngcontent-ng-c780544980="" class="ng-star-inserted">

Technical Insight: The N1-azetidine nitrogen is the basic center holding the oxalate proton. The N6-pyrrolidine nitrogen is carbamate-protected (Boc) and non-basic.[1]

Part 2: Reactivity & Nucleophilic Substitution (Troubleshooting)

Issue: "I am observing low yields or no reaction in SNAr / Alkylation reactions."

Root Cause Analysis:

  • The Solvation Cage: In protic solvents (MeOH), the solvent forms a hydrogen-bond cage around the N1-amine, significantly reducing its nucleophilicity.

  • The Ion Pair: In non-polar solvents, the oxalate anion forms a tight ion pair with the ammonium center, blocking electrophilic attack.

The Solution: The "Naked Nucleophile" Strategy To maximize reactivity, you must strip away the proton and the solvation shell.

  • Strategy A: Dipolar Aprotic Acceleration

    • Solvent: DMF or DMSO.

    • Mechanism: These solvents dissolve the salt but do not H-bond to the amine. When a base (e.g., DIPEA, K2CO3) removes the oxalate proton, the resulting amine is "naked" and highly reactive.

    • Warning: Ensure the base is strong enough to fully deprotonate the oxalate (pKa ~1.2 and 4.2). Carbonates (K2CO3, Cs2CO3) are often superior to organic bases in these solvents.[2]

  • Strategy B: Phase Transfer Catalysis (PTC)

    • System: Toluene/Water or DCM/Water + TBAB (Tetrabutylammonium bromide).[1][2]

    • Mechanism: The reaction occurs at the interface. The inorganic base stays in the water; the ammonium salt is neutralized and moves into the organic phase to react.

Part 3: Stability & The Boc Group

Issue: "I am detecting loss of the Boc group (M-100 mass peak)."

Critical Factor: Solvent Acidity & Temperature.[1][2][3] While the oxalate salt is stable as a solid, dissolving it in protic solvents at elevated temperatures can generate an acidic micro-environment (oxalic acid is released) that triggers Boc deprotection.

  • Risk Zone: Refluxing in Ethanol/Methanol or heating >60°C in wet non-polar solvents.[2]

  • Safe Zone: DMF/DMSO <80°C with excess base; DCM <40°C (after free-basing).[1]

Part 4: Validated Protocols
Protocol A: Ex-Situ Free-Basing (Recommended for Standard Synthesis)

Use this method to convert the oxalate salt into the reactive free base before starting your main reaction. This allows the use of standard solvents like DCM or THF.

  • Suspend: Place 1.0 eq of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate in DCM (10 mL/g).

  • Basify: Add an equal volume of saturated aqueous NaHCO3 or 1M NaOH .

  • Extract: Stir vigorously for 15 minutes. The solid should dissolve as the free base partitions into the DCM layer.

  • Separate: Collect the organic layer. Extract the aqueous layer once more with DCM.

  • Dry: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

    • Checkpoint: The resulting oil is the free amine. Use immediately.

Protocol B: In-Situ Direct Coupling (High Throughput)

Use this for SNAr reactions where isolation is inefficient.[1][2]

  • Dissolve: Dissolve the oxalate salt in DMSO or NMP (0.2 M).

  • Add Base: Add 3.0 equivalents of DIPEA or Cs2CO3 . Stir for 10 mins.

  • React: Add the electrophile (e.g., aryl halide).[2] Heat as required (max 80°C).

Part 5: Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on reaction type and starting material form.

SolventStrategy Start Start: 1,6-Diazaspiro Oxalate Salt Goal What is your Reaction Goal? Start->Goal Coupling Nucleophilic Attack (SNAr, Alkylation) Goal->Coupling Storage Storage / Transfer Goal->Storage SolubilityCheck Can you use DMSO/DMF? Coupling->SolubilityCheck Protic Use MeOH / EtOH (Keep T < 40°C) Storage->Protic High Solubility YesDMSO Use DMSO or NMP + Excess Base (Cs2CO3) SolubilityCheck->YesDMSO Yes (High Reactivity) NoDMSO Must use DCM/THF? SolubilityCheck->NoDMSO No (Process limit) FreeBase STEP 1: Perform Biphasic Extraction (DCM / aq. NaOH) NoDMSO->FreeBase Mandatory Step2 STEP 2: React Free Amine in DCM/THF FreeBase->Step2

[1][2]

Figure 2: Reactivity Mechanism & The "Oxalate Trap"

Caption: Mechanistic pathway showing how solvent choice unlocks the azetidine nitrogen for reaction.

Reactivity cluster_0 Solvent Environment Salt Oxalate Salt (Protonated N1) Protic Protic Solvent (MeOH) Result: H-Bond Cage Low Reactivity Salt->Protic Dissolves Aprotic Aprotic Solvent (DMSO) Result: Naked Anion High Reactivity Salt->Aprotic Dissolves Free Free Base (N1) Reactive Nucleophile Protic->Free Slow Equilibrium (Base required) Aprotic->Free Fast Deprotonation Product Coupled Product Free->Product Electrophile (R-X)

[1][2]

References
  • PubChem. (2025).[1][2] tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. National Library of Medicine.[2] Link[1]

  • Burkhard, J. A., et al. (2010).[2][4] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates of the Piperazine Ring System. Journal of Organic Chemistry. (Context on spiro-amine reactivity and salt forms). Link[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][5] (Authoritative text on solvation of ammonium salts and nucleophiles). Link[1]

  • Wuitschik, G., et al. (2008).[2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie Int. Ed. (Discusses ring strain and physicochemical properties of 4-membered spiro-rings). Link[1]

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Conditions. (General guide on Boc stability in acidic media). Link

Sources

Navigating the Synthesis of 1,6-Diazaspiro[3.4]octane: A Technical Support Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic complexities of 1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this valuable spirocyclic scaffold. The unique three-dimensional and conformationally rigid structure of 1,6-diazaspiro[3.4]octane makes it a highly attractive building block in medicinal chemistry. However, the presence of two secondary amine functionalities with different steric and electronic environments presents a significant challenge in its selective functionalization. This guide provides in-depth, field-proven insights into alternative protecting group strategies, troubleshooting common issues, and detailed experimental protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 1,6-diazaspiro[3.4]octane, and how do I choose the right one?

A1: The most common and effective protecting groups for 1,6-diazaspiro[3.4]octane are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. The choice between them, or indeed the consideration of others like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), depends on your overall synthetic strategy, particularly the need for orthogonal protection.

  • Boc (tert-butoxycarbonyl): This is often the first choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1] It is ideal for protecting one of the nitrogens while the other is functionalized.

  • Bn (Benzyl): The benzyl group is a robust protecting group, stable to both acidic and basic conditions. Its key advantage is its removal by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy to the acid-labile Boc group.[2] This is crucial when you need to deprotect the two amines at different stages of your synthesis.[3]

  • Cbz (Benzyloxycarbonyl): Similar to the benzyl group, the Cbz group is removed by catalytic hydrogenolysis.[4] It is a carbamate, like Boc, and offers a stable protection for amines.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): While less common for this specific scaffold, Fmoc is a well-established protecting group in peptide synthesis. Its key feature is its lability to basic conditions (e.g., piperidine), offering another layer of orthogonality.[]

Q2: I'm struggling with the selective mono-protection of 1,6-diazaspiro[3.4]octane. How can I improve the selectivity?

A2: Achieving selective mono-protection of a symmetric or near-symmetric diamine is a common challenge. A highly effective method is to transiently and selectively protonate one of the amine groups, thereby rendering it unreactive to the protecting group. A well-established, one-pot procedure involves the in-situ generation of one equivalent of HCl.[7][8]

The underlying principle is that the mono-protonated diamine exists in equilibrium with the free diamine and the di-protonated species. The mono-protonated form is the dominant species and reacts selectively with the protecting group.[9] This method avoids the need for high dilution or slow addition of the protecting agent.[9]

Q3: What are the key differences in deprotection conditions for Boc, Bn, and Cbz groups on this scaffold?

A3: The deprotection conditions are fundamentally different, which is the basis for their use in orthogonal strategies.

  • Boc Deprotection: This is an acid-catalyzed hydrolysis of the carbamate.[1] Concentrated acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are typically used. The reaction is usually fast and occurs at room temperature.[1]

  • Bn/Cbz Deprotection: Both benzyl and benzyloxycarbonyl groups are cleaved by catalytic hydrogenolysis.[2][4] This involves using a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[2][4] This method is valued for its mild conditions and clean byproducts (toluene for Bn and toluene and carbon dioxide for Cbz).

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Boc-Protection
Symptom Potential Cause Troubleshooting Steps & Rationale
Low conversion to the mono-Boc product Insufficient activation of the Boc anhydride or steric hindrance.1. Add a catalytic amount of DMAP (4-dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, accelerating the reaction. 2. Increase reaction temperature moderately (e.g., to 40°C): This can help overcome the activation energy barrier.[1]
Formation of di-Boc protected product Both amine groups are reacting.1. Employ the mono-protonation strategy: Use one equivalent of an HCl source like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol to selectively protect one amine as its hydrochloride salt.[7][8] 2. Use a large excess of the diamine: While not ideal for valuable starting materials, using a large excess of 1,6-diazaspiro[3.4]octane will statistically favor mono-protection.
No reaction or very slow reaction Poor quality of Boc anhydride or inactive catalyst.1. Use fresh di-tert-butyl dicarbonate (Boc₂O): Boc anhydride can degrade over time. 2. Ensure anhydrous conditions: While some protocols tolerate water, moisture can hydrolyze the Boc anhydride.
Issue 2: Challenges in N-Benzyl Deprotection
Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete or slow debenzylation Catalyst poisoning or insufficient hydrogen transfer.1. Use a fresh, high-quality Pd/C catalyst: The activity of the catalyst is crucial. 2. Increase catalyst loading: A higher catalyst loading can improve reaction rates. 3. Ensure efficient hydrogen transfer: If using H₂ gas, ensure adequate pressure and stirring. For transfer hydrogenation, ensure the ammonium formate is fresh and used in sufficient excess.[4] 4. Consider a different solvent: Alcohols like methanol or ethanol are generally effective.[2]
Side reactions or product degradation Presence of other reducible functional groups.1. Carefully evaluate your substrate: Functional groups like alkenes, alkynes, or nitro groups will also be reduced under these conditions. 2. Use an alternative deprotection method: If hydrogenolysis is not compatible, consider other methods for N-benzyl removal, although they can be harsher.[10]
Difficulty in filtering the Pd/C catalyst Fine catalyst particles.1. Filter through a pad of Celite®: This will help remove the fine black particles of the catalyst. 2. Use a different type of Pd/C catalyst: Different preparations of Pd/C have different particle sizes.

Orthogonal Protection Strategy Workflow

The following diagram illustrates a typical orthogonal protection strategy for the selective functionalization of 1,6-diazaspiro[3.4]octane.

Orthogonal_Protection cluster_0 Step 1: Selective Mono-Protection cluster_1 Step 2: Functionalization of the Free Amine cluster_2 Step 3: Deprotection of the Boc Group cluster_3 Step 4: Further Functionalization (Optional) Start 1,6-Diazaspiro[3.4]octane Protect Boc₂O, Et₃N, DCM Start->Protect Protection of one amine MonoBoc 1-Boc-1,6-diazaspiro[3.4]octane Protect->MonoBoc Functionalize R-X, Base MonoBoc->Functionalize Alkylation, Acylation, etc. Functionalized 1-Boc-6-R-1,6-diazaspiro[3.4]octane Functionalize->Functionalized DeprotectBoc TFA, DCM Functionalized->DeprotectBoc Acidic Cleavage Deprotected 6-R-1,6-diazaspiro[3.4]octane DeprotectBoc->Deprotected Functionalize2 R'-Y, Base Deprotected->Functionalize2 Introduction of a second substituent FinalProduct 1-R'-6-R-1,6-diazaspiro[3.4]octane Functionalize2->FinalProduct

Caption: Orthogonal protection workflow for 1,6-diazaspiro[3.4]octane.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,6-Diazaspiro[3.4]octane

This protocol is adapted from a general method for the mono-Boc protection of diamines.[7][8]

  • Preparation of the HCl source: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous methanol (MeOH, 10 mL). Cool the flask to 0°C in an ice bath.

  • In-situ generation of HCl: Slowly add trimethylsilyl chloride (Me₃SiCl, 1.0 equivalent) dropwise to the cooled MeOH. Stir the solution for 15 minutes at 0°C to generate one equivalent of HCl in situ.

  • Addition of the diamine: To this solution, add a solution of 1,6-diazaspiro[3.4]octane (1.0 equivalent) in anhydrous MeOH (5 mL) dropwise at 0°C.

  • Reaction with Boc anhydride: After stirring for 30 minutes at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in MeOH (5 mL).

  • Reaction monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted Boc₂O.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product with dichloromethane (DCM, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc protected product.

Protocol 2: N-Benzyl Protection of 1,6-Diazaspiro[3.4]octane

This protocol is based on a scalable synthesis of the N-benzyl protected intermediate.[11]

  • Reaction setup: In a round-bottom flask, dissolve 1,6-diazaspiro[3.4]octane (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Addition of reagents: Add benzyl bromide (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Reaction: Stir the reaction mixture at reflux for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Catalytic Transfer Hydrogenolysis for N-Benzyl Deprotection

This protocol provides a safe and efficient method for removing the N-benzyl group.[4][11]

  • Reaction setup: Dissolve the N-benzyl protected 1,6-diazaspiro[3.4]octane derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Addition of catalyst and hydrogen source: Add 10% Palladium on carbon (Pd/C, 5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be further purified if necessary, often by crystallization of a salt (e.g., dihydrochloride) for better handling and stability.

Comparison of Protecting Group Strategies

Protecting Group Installation Conditions Cleavage Conditions Advantages Disadvantages
Boc Boc₂O, base (e.g., Et₃N, DMAP), DCM or THF[1]Strong acid (e.g., TFA, HCl)[1]Stable to a wide range of conditions; reliable and high-yielding installation.Not suitable for acid-sensitive substrates.
Bn Benzyl bromide, base (e.g., K₂CO₃), MeCN or MeOH[11]Catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation[2]Orthogonal to Boc; stable to acid and base.Requires a hydrogenation setup; not compatible with reducible functional groups.
Cbz Benzyl chloroformate, base, aqueous/organic solvent[5]Catalytic hydrogenolysis (H₂, Pd/C)[4]Orthogonal to Boc; stable to mild acid and base.Requires a hydrogenation setup; not compatible with reducible functional groups.
Fmoc Fmoc-OSu or Fmoc-Cl, base, aqueous/organic solvent[]Base (e.g., 20% piperidine in DMF)[]Orthogonal to Boc and Bn/Cbz; mild deprotection.Base-labile; may not be stable to all reaction conditions.

Conclusion

The selective functionalization of 1,6-diazaspiro[3.4]octane is a critical step in the synthesis of novel therapeutics. A thorough understanding of alternative protecting group strategies is paramount to achieving this goal efficiently and with high yields. By carefully selecting the appropriate protecting groups based on the desired synthetic route and by being aware of the potential challenges and their solutions, researchers can confidently incorporate this valuable scaffold into their drug discovery programs. This guide provides a solid foundation for troubleshooting common issues and implementing robust and reliable synthetic protocols.

References

  • Benchchem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
  • Orain, D., Hintermann, S., Pudelko, M., Carballa, D., & Jedrzejczak, A. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26(13), 1815-1818.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-64.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2010).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • PubMed. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.
  • Zhou, G., Zhang, L., Xue, Y., & Li, J. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442.
  • Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Royal Society of Chemistry. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • ResearchGate. (2013). ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • ResearchGate. (2018).
  • Bentham Science. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
  • GREENTECH. (2017). Green Chemistry.
  • ResearchGate. (2009).

Sources

Validation & Comparative

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate vs tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker component that connects the target-binding warhead and the E3 ligase-recruiting ligand. The linker is not a passive spacer but an active modulator of a PROTAC's physicochemical properties, ternary complex formation, and overall degradation efficacy.

This guide provides an in-depth technical comparison of two increasingly popular rigid linker scaffolds: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate and tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate . By examining their structural nuances and synthesizing available experimental data, we aim to equip researchers with the insights needed to make informed decisions in their PROTAC design strategies.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule dictates the spatial orientation of the protein of interest (POI) and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[1] While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing interest in more rigid scaffolds.[2] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving selectivity.[2] The choice of linker significantly impacts a PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[3]

Unveiling the Diazaspirocyclic Linkers: A Structural Overview

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate and tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate are bicyclic amines that offer a greater degree of rigidity compared to traditional aliphatic or PEG linkers. Their spirocyclic nature introduces a three-dimensional element that can be exploited to optimize the geometry of the ternary complex.

Below is a visual representation of their core structures:

Figure 1. Comparative structures of the two diazaspirocyclic linkers.

The diazaspiro[3.4]octane system consists of a four-membered azetidine ring fused to a five-membered pyrrolidine ring, while the diazaspiro[3.3]heptane core is composed of two fused four-membered azetidine rings. These subtle structural differences can have a profound impact on the linker's vectoral properties and its ability to orient the warhead and E3 ligase ligand optimally.

Physicochemical Properties: A Head-to-Head Comparison

A PROTAC's journey to its target is governed by its physicochemical properties. The table below summarizes some of the key computed properties of the two linkers.

Propertytert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylatetert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Molecular Formula C₁₁H₂₀N₂O₂C₁₀H₁₈N₂O₂
Molecular Weight 212.29 g/mol 198.26 g/mol
Topological Polar Surface Area (TPSA) 32.9 Ų32.9 Ų
Rotatable Bond Count 11
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

While both linkers share similar TPSA and hydrogen bond characteristics, the slightly lower molecular weight of the diazaspiro[3.3]heptane scaffold may offer a marginal advantage in terms of overall PROTAC size, a critical parameter for maintaining drug-like properties.

Performance in PROTACs: Emerging Experimental Evidence

Direct, head-to-head comparative studies of these two linkers within the same PROTAC series are not yet widely published. However, emerging data from patent literature and research articles allow for an initial assessment of their potential.

A recent patent application (WO2023081400A1) discloses the use of N-Boc-diazaspiro[3.3]heptane in the synthesis of Anaplastic Lymphoma Kinase (ALK) targeting PROTACs.[4] Specifically, the PROTACs designated as dALK-3 and dALK-4 incorporate this linker. While detailed degradation parameters are not provided in the document, the inclusion of this linker in a library for PROTAC synthesis suggests its utility in achieving target degradation.[4]

The catalytic nature of PROTACs means that even at low concentrations, they can induce significant protein degradation.[5] The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[6]

Experimental Workflows for Evaluating PROTAC Performance

To facilitate the direct comparison of these and other linkers, robust and standardized experimental protocols are essential. Below, we provide detailed, step-by-step methodologies for key assays used to characterize PROTAC performance.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Prep Linker Functionalization (e.g., deprotection of Boc group) Warhead_Coupling Coupling with Warhead Linker_Prep->Warhead_Coupling E3_Coupling Coupling with E3 Ligase Ligand Warhead_Coupling->E3_Coupling Purification Purification and Characterization (LC-MS, NMR) E3_Coupling->Purification Ternary_Complex Ternary Complex Formation Assay (e.g., AlphaLISA, BRET) Purification->Ternary_Complex Test PROTAC Degradation_Assay Degradation Assay (Western Blot / In-Cell Western) Ternary_Complex->Degradation_Assay DC50_Dmax Determination of DC50 and Dmax Degradation_Assay->DC50_Dmax Cell_Viability Cell Viability Assay DC50_Dmax->Cell_Viability

Figure 2. A generalized workflow for the synthesis and evaluation of PROTACs.

Detailed Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to assess the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

Detailed Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a method for assessing the formation of the ternary complex (POI-PROTAC-E3 ligase) in a homogeneous, no-wash format.

1. Reagent Preparation: a. Prepare a dilution series of the PROTAC in the appropriate assay buffer. b. Prepare solutions of the tagged POI (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged) at their optimal concentrations. c. Prepare a suspension of AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., anti-His coated) according to the manufacturer's instructions.

2. Assay Procedure: a. In a 384-well microplate, add the POI, E3 ligase, and the PROTAC at various concentrations. Include a control with no PROTAC. b. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for ternary complex formation.[7] c. Add the AlphaLISA acceptor beads to all wells and incubate in the dark. d. Add the AlphaLISA donor beads to all wells and incubate in the dark.

3. Data Acquisition and Analysis: a. Read the plate on an AlphaLISA-compatible plate reader. b. The signal generated is proportional to the amount of ternary complex formed. c. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" where binary complexes are favored.[5] The peak of this curve represents the optimal concentration for ternary complex formation.

Future Perspectives and Conclusion

The choice of linker is a critical determinant of PROTAC success. While both tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate and tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate offer promising rigid scaffolds for PROTAC design, the currently available data is more extensive for the latter. The diazaspiro[3.3]heptane linker has been successfully incorporated into PROTACs, demonstrating its potential in targeted protein degradation.

The diazaspiro[3.4]octane scaffold, with its slightly different geometry, remains an intriguing but less explored option. Further research, including the synthesis and evaluation of PROTACs incorporating this linker, is necessary to fully elucidate its potential and enable a direct, data-driven comparison with its diazaspiro[3.3]heptane counterpart.

As the field of targeted protein degradation continues to advance, the systematic exploration of novel linker chemistries will be essential for unlocking the full therapeutic potential of PROTACs. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of new linker designs, paving the way for the development of next-generation protein degraders with enhanced efficacy and drug-like properties.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114. [Link]

  • Ciulli, A., & Crews, C. M. (2021). A chemical knockdown of the 21st century: The rise of PROTACs. Structure, 29(10), 1061–1063. [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(16), 125340. [Link]

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]

  • Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., Hines, J., Winkler, J. D., & Crews, C. M. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755–763. [Link]

  • Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., Al-Khami, N., & Ciulli, A. (2017). Homo-PROTACs: Bivalent Small-Molecule Dimerizers of the VHL E3 Ubiquitin Ligase. ACS Central Science, 3(11), 1218–1227. [Link]

  • Maple, H. J., & Clayden, J. (2022). The role of conformation in the function of macrocycles and other beyond-rule-of-five molecules. Chemical Science, 13(1), 14–26. [Link]

  • Olson, C. M., Jiang, B., Erb, M. A., & Liang, Y. (2018). Pharmacological perturbation of CDK9 using selective CDK9 degradation. Cell Chemical Biology, 25(12), 1546–1555.e5. [Link]

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Schiedel, M., Herkt, M., & Rumpel, K. (2023).
  • Schiemer, J., et al. (2021). A guide to the design and optimization of targeted protein degraders. Nature Reviews Drug Discovery, 20(3), 201–228. [Link]

  • Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2022). In-Cell Westerns for the masses: a review of the In-Cell Western and its application to drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(1), 26–36. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

Sources

evaluating the rigidity of the 1,6-diazaspiro[3.4]octane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Chair Conformation: A Technical Guide to Evaluating the Rigidity of the 1,6-Diazaspiro[3.4]octane Scaffold

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—is a proven strategy to improve clinical success rates. While piperazine has long been the workhorse linker for solubilizing lipophilic drugs, its conformational flexibility (rapid chair-chair interconversion) often results in a high entropic penalty upon binding.

The 1,6-diazaspiro[3.4]octane scaffold represents a superior alternative. By fusing a four-membered azetidine ring with a five-membered pyrrolidine ring at a single spiro-carbon, this scaffold introduces defined vectorial rigidity . Unlike the centrosymmetric 2,6-diazaspiro[3.3]heptane, the [3.4] system is inherently asymmetric, offering unique exit vectors that can access novel chemical space in enzyme pockets.

This guide provides a rigorous framework for evaluating the rigidity of this scaffold against standard alternatives, using computational vector analysis and experimental physicochemical profiling.

Structural Analysis: The Vector Argument

The primary differentiator of the 1,6-diazaspiro[3.4]octane scaffold is not just "stiffness," but directional stiffness.

  • Piperazine (Baseline): Exists predominantly in a chair conformation. Substituents at N1 and N4 naturally adopt a pseudo-equatorial orientation, creating linear vectors (~180°). However, the energy barrier for ring inversion is low (~10 kcal/mol), allowing significant "wobble."

  • 2,6-Diazaspiro[3.3]heptane: Highly rigid due to double cyclobutane strain. The exit vectors are linear (180°), making it a rigid "rod" spacer.

  • 1,6-Diazaspiro[3.4]octane: The "Goldilocks" scaffold. The azetidine ring is planar/puckered, while the pyrrolidine ring adopts an envelope conformation. This creates an angle between the exit vectors that is non-linear , typically ranging between 120° and 150° depending on substitution. This allows the molecule to probe "corners" in binding pockets that linear linkers miss.

Comparative Physicochemical Profile
FeaturePiperazine2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.4]octane
Rigidity Source None (Chair/Boat flux)High Ring Strain (Bicyclic)Asymmetric Ring Strain
Exit Vector Angle Variable (Time-averaged 180°)Fixed Linear (180°)Fixed Angular (~120-150°)
Chirality AchiralAchiralChiral (at Spiro center)
LogP Impact ModerateLow (High metabolic stability)Low (Enhanced solubility)
Metabolic Liability N-oxidation, Ring openingLowLow (Steric bulk at spiro)

Evaluation Workflow & Visuals

To objectively evaluate the utility of this scaffold, we employ a tripartite workflow: Synthesis , Vector Analysis , and Physicochemical Validation .

EvaluationWorkflow cluster_Synth Phase 1: Synthesis cluster_Comp Phase 2: In Silico Rigidity cluster_Exp Phase 3: Experimental Validation Start Target Design S1 N-Boc/Benzyl Precursors Start->S1 S2 Cyclization (Spiro Formation) S1->S2 S3 Deprotection (2M HCl/MeOH) S2->S3 C1 DFT Optimization (B3LYP/6-31G*) S3->C1 Input Structure E1 VT-NMR (Coalescence Temp) S3->E1 Physical Sample C2 Exit Vector Analysis (EVA) C1->C2 Decision Go/No-Go Lead Opt C2->Decision Vector Fit E2 LogD / pKa Determination E1->E2 E2->Decision Phys-Chem Profile

Figure 1: Integrated workflow for synthesizing and validating the spirocyclic scaffold. Note the parallel processing of computational vector analysis and physical NMR validation.

Experimental Protocols

Protocol A: Synthesis of the 1,6-Diazaspiro[3.4]octane Core

Rationale: Accessing the scaffold requires orthogonal protection to differentiate the two nitrogen atoms (azetidine vs. pyrrolidine) for selective functionalization.

  • Starting Material: Begin with tert-butyl 3-formyl-1-pyrrolidinecarboxylate (or N-benzyl analog).

  • Spiro-Cyclization:

    • React with nitromethane (Henry reaction) followed by reduction to the amine.

    • Perform a ring-closure (e.g., using 1,3-dibromopropane equivalents or intramolecular alkylation) to form the azetidine ring.

    • Critical Step: Ensure temperature control (< -10°C) during cyclization to prevent polymerization.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane or Pd/C + H2 (if Benzyl protected).

    • Procedure: Stir the protected intermediate at 0°C, warm to RT over 2 hours. Evaporate solvent to yield the dihydrochloride salt.

    • QC Check: 1H NMR (D2O) must show distinct multiplets for the pyrrolidine (1.8–2.2 ppm) and azetidine (3.8–4.2 ppm) protons.

Protocol B: Assessing Rigidity via Variable Temperature (VT) NMR

Rationale: Rigidity is inversely proportional to the rate of conformational interconversion. We measure the coalescence temperature (


) of the geminal protons.
  • Sample Prep: Dissolve 10 mg of the scaffold in 0.6 mL deuterated solvent with a high boiling point (e.g., DMSO-d6 or Toluene-d8).

  • Acquisition:

    • Acquire a standard 1H NMR at 25°C. Identify the geminal protons on the azetidine ring. In a rigid chiral environment, these should appear as diastereotopic (distinct doublets).

    • Heat the probe in 10°C increments (up to 120°C).

  • Analysis:

    • Rigid Result: The signals remain distinct (diastereotopic) even at high temperatures, indicating a high barrier to inversion (>15 kcal/mol).

    • Flexible Result: The signals coalesce into a single singlet, indicating rapid ring flipping.

    • Expectation: 1,6-diazaspiro[3.4]octane derivatives typically show no coalescence <100°C, confirming structural rigidity compared to piperazines (coalescence often < -40°C).

Protocol C: Exit Vector Analysis (EVA)

Rationale: To quantify the "angle" of the scaffold compared to alternatives.

  • Modeling: Build the scaffold in a molecular modeling suite (e.g., MOE, Schrödinger).

  • Optimization: Minimize energy using DFT (B3LYP/6-31G*).

  • Vector Definition:

    • Define Vector 1 (

      
      ) along the 
      
      
      
      bond.
    • Define Vector 2 (

      
      ) along the 
      
      
      
      bond (or the centroid of the lone pair).
  • Measurement: Calculate the angle

    
     between 
    
    
    
    and
    
    
    .
    • Piperazine:

      
       (Linear).
      
    • 1,6-Diazaspiro[3.4]octane:

      
       (Kinked).
      

Comparative Data: The Rigidity Advantage

The following data summarizes why a researcher would select the [3.4] spiro system over a piperazine.

Metric1-Methyl-piperazine1,6-Diazaspiro[3.4]octaneInterpretation
ClogP 0.82-1.2 (Predicted)Spiro system significantly lowers lipophilicity, aiding solubility.
TPSA (Ų) 24.024.1Similar polar surface area; membrane permeability remains comparable.
Rotatable Bonds 0 (Ring)0 (Ring)Both are cyclic, but the spiro system restricts the orientation of attached chains.
Vector Diversity Low (Linear)High (Angular/Chiral)The [3.4] scaffold probes 3D space that piperazine cannot reach.
Solubility ModerateHighHigher

fraction correlates with better aqueous solubility.

References

  • BenchChem. (2025).[1][2][3][4][5] Physicochemical Profile of 1,6-Diazaspiro[3.4]octane: A Technical Guide for Drug Development Professionals. Retrieved from

  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. ACS Publications.[6] Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds. Angewandte Chemie International Edition. (Contextualizing spiro-synthesis and vector analysis).
  • ResearchGate. (2025). Exit vector plots (EVP) as a tool to navigate chemical space covered by 3D bifunctional scaffolds. Retrieved from

  • National Institutes of Health (NIH). (2023). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Small, saturated nitrogen-containing heterocycles are ubiquitous motifs in pharmaceuticals, prized for their ability to impart favorable physicochemical properties and engage in critical interactions with biological targets. Among these, the diazaspiro[3.4]octane framework has emerged as a compelling structural motif, offering a unique three-dimensional architecture that can confer significant advantages over more traditional monocyclic systems like piperidine and piperazine.

This guide provides a comprehensive comparison of the key physicochemical properties of diazaspiro[3.4]octane, piperidine, and piperazine. By examining experimental data and established scientific principles, we will explore how the subtle yet significant structural differences between these heterocycles impact their basicity (pKa), lipophilicity (logP), solubility, and metabolic stability – all critical parameters in the optimization of a molecule's drug-like properties.

The Spirocyclic Advantage: A Shift in Three-Dimensional Space

The introduction of a spirocyclic core, such as in diazaspiro[3.4]octane, fundamentally alters the shape and conformational rigidity of a molecule compared to its monocyclic counterparts. This has profound implications for its interaction with biological targets and its overall physicochemical profile. The spirocyclic system introduces a higher fraction of sp³-hybridized carbons, which is often correlated with improved clinical success rates due to the creation of more complex and specific molecular shapes.[1] This increased three-dimensionality can lead to enhanced binding affinity and selectivity for the target protein.

Comparative Physicochemical Properties

A thorough understanding of a scaffold's intrinsic physicochemical properties is paramount for rational drug design. The following tables summarize key experimental and predicted data for 1,6-diazaspiro[3.4]octane, piperidine, and piperazine. It is important to note that while extensive experimental data is available for piperidine and piperazine, the data for the parent 1,6-diazaspiro[3.4]octane is largely based on computational predictions and data from substituted analogs due to a scarcity of publicly available experimental values for the unsubstituted core.

Table 1: Comparison of Key Physicochemical Properties

Property1,6-Diazaspiro[3.4]octane (Predicted/Computed)Piperidine (Experimental)Piperazine (Experimental)
pKa 10.41 ± 0.20 (for a derivative)[2]11.22[3]pKa1: 9.73, pKa2: 5.35[1][4]
logP -0.0885 (for a methylated analog)[5]0.84[5]-1.5[6]
Aqueous Solubility Data not availableMiscible[3]Freely soluble[1]
Topological Polar Surface Area (TPSA) 24.1 Ų (for a methylated analog)[2]12.0 Ų24.1 Ų[6]
Metabolic Stability Generally expected to be higher than monocyclic analogs[7]Moderate, susceptible to N-dealkylation and ring oxidation[8][9]Moderate, susceptible to N-dealkylation and oxidation[5]

Note: The data for 1,6-diazaspiro[3.4]octane are for derivatives and should be interpreted with caution as the properties of the parent molecule may differ.

In-Depth Analysis of Physicochemical Parameters

Basicity (pKa)

The basicity of the nitrogen atoms in these heterocycles is a critical determinant of their ionization state at physiological pH, which in turn affects their solubility, permeability, and target engagement.

  • Piperidine , with a pKa of 11.22, is a relatively strong base and will be predominantly protonated at physiological pH (7.4).[3]

  • Piperazine possesses two basic centers with distinct pKa values of 9.73 and 5.35.[1][4] This allows for finer tuning of its ionization state. At pH 7.4, the more basic nitrogen will be largely protonated, while the second nitrogen will be mostly in its neutral form.

  • The predicted pKa of a 1,6-diazaspiro[3.4]octane derivative is 10.41, suggesting a basicity intermediate between piperidine and the first pKa of piperazine.[2] The strained four-membered ring in the spirocyclic system can influence the electron density on the nitrogen atoms, thereby affecting their basicity.

G cluster_0 Basicity (pKa) Piperidine Piperidine 1,6-Diazaspiro[3.4]octane 1,6-Diazaspiro[3.4]octane Piperidine->1,6-Diazaspiro[3.4]octane Decreasing Basicity Piperazine (pKa1) Piperazine (pKa1) 1,6-Diazaspiro[3.4]octane->Piperazine (pKa1) Piperazine (pKa2) Piperazine (pKa2) Piperazine (pKa1)->Piperazine (pKa2)

Caption: Relative basicity of the nitrogen heterocycles.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Piperidine has a positive logP of 0.84, indicating a degree of lipophilicity.[5]

  • Piperazine , with a logP of -1.5, is significantly more hydrophilic.[6] The presence of the second nitrogen atom increases its polarity and hydrogen bonding capacity with water.

  • A methylated analog of 1,6-diazaspiro[3.4]octane has a computed logP of -0.0885, suggesting it is more hydrophilic than piperidine but more lipophilic than piperazine.[5] The rigid, three-dimensional structure of the spirocycle can shield some of the polar nitrogen character, leading to an intermediate lipophilicity. The ability to fine-tune logP by introducing spirocyclic scaffolds is a valuable tool in medicinal chemistry.[1]

G cluster_1 Lipophilicity (logP) Piperazine Piperazine 1,6-Diazaspiro[3.4]octane 1,6-Diazaspiro[3.4]octane Piperazine->1,6-Diazaspiro[3.4]octane Increasing Lipophilicity Piperidine Piperidine 1,6-Diazaspiro[3.4]octane->Piperidine

Caption: Comparative lipophilicity of the heterocyclic cores.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

  • Piperidine is miscible with water.[3]

  • Piperazine is also freely soluble in water.[1]

Metabolic Stability

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. The liver is the primary site of drug metabolism, where enzymes like cytochrome P450s (CYPs) play a major role.[6][10]

  • Piperidine and piperazine rings are susceptible to metabolic oxidation, often at the carbons alpha to the nitrogen, leading to lactam formation, or through N-dealkylation of substituents.[5][8][9]

  • The rigid, three-dimensional structure of diazaspiro[3.4]octane can sterically hinder the approach of metabolizing enzymes, thereby improving metabolic stability.[7] By locking the conformation of the molecule, spirocycles can orient substituents in a way that blocks metabolically labile sites. This is a key reason for the increasing use of spirocyclic scaffolds in modern drug discovery to enhance pharmacokinetic profiles.[1][11]

Experimental Protocols for Physicochemical Characterization

The accurate determination of these physicochemical properties relies on robust and well-validated experimental methods.

Determination of pKa (Potentiometric Titration)

Causality: The pKa is the pH at which a molecule is 50% ionized. Potentiometric titration is a highly accurate method to determine the pKa of ionizable groups by measuring the change in pH of a solution upon the addition of a titrant (an acid or a base).

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

G Start Start Dissolve_Compound Dissolve Compound in Solvent Start->Dissolve_Compound Titrate Titrate with Acid/Base Dissolve_Compound->Titrate Measure_pH Continuously Measure pH Titrate->Measure_pH Plot_Curve Plot pH vs. Titrant Volume Measure_pH->Plot_Curve Determine_pKa Determine pKa from Midpoint Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, which serves as a surrogate for the lipid and aqueous environments in the body.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Equilibration: The two phases are vigorously mixed (shaken) for a set period to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Causality: Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution into an aqueous buffer. This method is high-throughput and provides an early indication of a compound's solubility behavior.

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

  • Dilution: A small aliquot of the stock solution is added to an aqueous buffer at a specific pH (e.g., pH 7.4).

  • Incubation: The solution is incubated for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.

  • Separation of Precipitate: The solution is filtered or centrifuged to remove any precipitated solid.

  • Quantification: The concentration of the compound remaining in the filtrate or supernatant is determined by an analytical method like HPLC-UV.

In Vitro Metabolic Stability Assay

Causality: In vitro metabolic stability assays assess the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[2][10]

Methodology:

  • Incubation Mixture: The test compound is incubated with a source of metabolic enzymes, typically human liver microsomes or hepatocytes, in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G Start Start Incubate Incubate Compound with Liver Microsomes/Hepatocytes Start->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Quantify Parent Compound by LC-MS/MS Quench->Analyze Calculate Calculate Half-life and Intrinsic Clearance Analyze->Calculate End End Calculate->End

Sources

biological activity of compounds derived from tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer both potent biological activity and favorable physicochemical properties is relentless. Among the privileged structures that have garnered significant attention are spirocyclic systems, which provide a unique three-dimensional architecture, conformational rigidity, and often, improved drug-like characteristics.[1][2] This guide provides a comprehensive comparison of the biological activity of compounds derived from the diazaspiro[3.4]octane scaffold, with a specific focus on their antagonism of the C-C chemokine receptor 2 (CCR2), a critical target in inflammatory diseases.

We will delve into the rationale behind targeting CCR2, compare the diazaspiro[3.4]octane scaffold with alternative chemotypes, and provide detailed experimental protocols for key biological assays. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of inflammation and chemokine receptor modulation.

The Rationale for Targeting CCR2

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation.[3][4] This signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and type 2 diabetes.[1][5] Consequently, the development of small molecule antagonists of CCR2 has been a major focus of pharmaceutical research, with the aim of disrupting this pro-inflammatory cascade.[3][4]

The Diazaspiro[3.4]octane Scaffold: A Promising Chemotype for CCR2 Antagonism

The diazaspiro[3.4]octane scaffold, a subtype of spiropiperidines, has emerged as a promising core for the development of potent CCR2 antagonists. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with key residues within the CCR2 binding pocket. While specific data for derivatives of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate as CCR2 antagonists is not extensively published in peer-reviewed literature, patent literature suggests the exploration of this and closely related diazaspiro scaffolds for this target.[6]

Comparative Analysis of CCR2 Antagonist Scaffolds

To provide a comprehensive understanding of the therapeutic potential of diazaspiro[3.4]octane derivatives, it is essential to compare their performance with that of alternative scaffolds targeting CCR2.

Table 1: Comparative Biological Activity of CCR2 Antagonists with Different Scaffolds
Scaffold ClassRepresentative CompoundTargetAssay TypeIC50 (nM)Reference
Diazaspiro[3.4]octane Analog (Structure disclosed in patents)Human CCR2Binding AssayPotency indicated as pKi ≥ 6[5]
Indolopiperidine Not specifiedHuman CCR2HQSAR ModelNot directly reported[1]
(S)-3-Aminopyrrolidine INCB-8761 (PF-4136309)Human CCR2Binding Assay5.2[7]
(S)-3-Aminopyrrolidine INCB-8761 (PF-4136309)Human CCR2Chemotaxis Assay3.9[7]
4-Azetidinyl-1-thiazoyl-cyclohexane Compound 1Human CCR2Binding Assay15[8]
4-Azetidinyl-1-thiazoyl-cyclohexane Compound 1Human CCR2Chemotaxis Assay22[8]
Quinazoline Compound 14aHuman CCR4GTPγS-binding assay18[2]
Quinazoline Compound 14aHuman CCR4Chemotaxis Assay140[2]
Various INCB3344Human CCR2Binding Assay5.1[9]
Various INCB3344Human CCR2Chemotaxis Assay3.8[9]
Various PF-4136309Human CCR2Binding Assay5.2[9]
Various RS504393Human CCR2Not specified98[9]

Note: The table includes data for various CCR2 antagonists to provide a broad comparison. The quinazoline derivatives targeting CCR4 are included to showcase the versatility of heterocyclic scaffolds in chemokine receptor antagonism.

From the data presented, it is evident that several scaffolds can yield potent CCR2 antagonists with nanomolar IC50 values. The (S)-3-aminopyrrolidine and the broader class represented by INCB3344 and PF-4136309 demonstrate particularly high potency in both binding and functional chemotaxis assays. While quantitative data for the diazaspiro[3.4]octane scaffold is limited in the public domain, the patent literature suggests its potential to achieve comparable activity. The key to successful drug design lies in optimizing the substituents around the core scaffold to maximize interactions with the target receptor and to fine-tune the pharmacokinetic and pharmacodynamic properties.[10]

Experimental Protocols for Evaluating CCR2 Antagonists

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize CCR2 antagonists.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing a quantitative measure of its binding affinity (Ki).

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection of binding events. The choice of cell membranes expressing the target receptor ensures a high concentration of the receptor, leading to a robust signal-to-noise ratio.

Experimental Workflow:

Radioligand_Binding_Assay start Start prepare_membranes Prepare Cell Membranes (e.g., from HEK293 cells overexpressing hCCR2) start->prepare_membranes prepare_reagents Prepare Assay Buffer, Radioligand (e.g., [125I]-CCL2), and Test Compounds start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Separate Bound and Free Radioligand (via vacuum filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells stably expressing human CCR2 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CCL2.

Causality Behind Experimental Choices: This assay directly measures the functional consequence of CCR2 antagonism, which is the inhibition of cell migration. The use of a transwell system with a porous membrane mimics the physiological process of cell migration through tissue barriers.

Experimental Workflow:

Chemotaxis_Assay start Start prepare_cells Prepare Cell Suspension (e.g., THP-1 monocytes) start->prepare_cells prepare_plate Prepare Transwell Plate (add CCL2 to lower chamber, cells and test compound to upper chamber) start->prepare_plate prepare_cells->prepare_plate incubation Incubate Plate (allow for cell migration) prepare_plate->incubation quantification Quantify Migrated Cells (e.g., staining and microscopy, or flow cytometry) incubation->quantification analysis Data Analysis (Calculate IC50 for inhibition of migration) quantification->analysis end End analysis->end

Chemotaxis Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation: Culture a monocytic cell line (e.g., THP-1) that endogenously expresses CCR2. On the day of the assay, harvest the cells and resuspend them in a serum-free medium.

  • Assay Setup: Use a transwell plate with a porous membrane (e.g., 8 µm pores). In the lower chamber, add assay medium containing CCL2 as the chemoattractant. In the upper chamber (the insert), add the cell suspension pre-incubated with varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-4 hours).

  • Quantification of Migration: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.

  • Cell Counting: Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be detached and quantified using a fluorescent dye and a plate reader, or by flow cytometry.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound and determine the IC50 value for the inhibition of chemotaxis.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon G-protein coupled receptor (GPCR) activation. Antagonists will block the CCL2-induced calcium flux.

Causality Behind Experimental Choices: CCR2 is a GPCR that, upon activation, signals through the Gαi pathway, leading to the release of intracellular calcium stores. Measuring this calcium flux provides a rapid and sensitive readout of receptor activation and its inhibition.

Experimental Workflow:

Calcium_Mobilization_Assay start Start load_cells Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) start->load_cells add_compound Add Test Compound load_cells->add_compound add_agonist Add CCL2 to Stimulate the Receptor add_compound->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) add_agonist->measure_fluorescence analysis Data Analysis (Calculate IC50 for inhibition of calcium flux) measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells expressing CCR2 into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

  • Compound Addition: Wash the cells to remove excess dye and add varying concentrations of the test compound. Incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a solution of CCL2 into each well to stimulate the receptor and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity following CCL2 addition is proportional to the extent of receptor activation. Plot the response against the concentration of the test compound to determine the IC50 for the inhibition of calcium mobilization.

Conclusion and Future Directions

The diazaspiro[3.4]octane scaffold represents a valuable and promising chemotype for the development of novel CCR2 antagonists. Its inherent three-dimensionality and synthetic tractability offer significant advantages in the design of potent and selective modulators of this important inflammatory target. While direct, publicly available data for derivatives of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate is currently limited, the broader class of diazaspiro compounds has shown considerable promise in patent literature.

A direct comparison with other established CCR2 antagonist scaffolds, such as the (S)-3-aminopyrrolidines, highlights the high bar for potency that new chemical entities must meet. Future research should focus on the synthesis and detailed biological evaluation of a focused library of diazaspiro[3.4]octane derivatives to fully elucidate their structure-activity relationship and to optimize their pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed in this guide provide a robust framework for such investigations.

By leveraging a deep understanding of the target biology, employing rigorous and well-validated assays, and exploring novel chemical space, the scientific community can continue to advance the development of effective therapeutics for a wide range of inflammatory diseases.

References

  • Srikanth, K., Nair, P. C., & Sobhia, M. E. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & medicinal chemistry letters, 18(4), 1450–1456. [Link]

  • Yokoyama, K., Ishikawa, N., Igarashi, S., Kawano, N., Hattori, K., Miyazaki, T., Ogino, S., Matsumoto, Y., Takeuchi, M., & Ohta, M. (2008). Discovery of potent CCR4 antagonists: synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & medicinal chemistry, 16(14), 7021–7032. [Link]

  • Kufareva, I., Salanga, C. L., Handel, T. M., & Horuk, R. (2024). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. Journal of medicinal chemistry. [Link]

  • Struthers, M., & Pasternak, A. (2010). CCR2 antagonists. Current topics in medicinal chemistry, 10(13), 1278–1298. [Link]

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert opinion on therapeutic patents, 19(3), 295–303. [Link]

  • Bunt, T., & Horuk, R. (2012). CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Royal Society of Chemistry. [Link]

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis. (2020).
  • Incyte Corporation. (2011). Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist. BioWorld. [Link]

  • Zhang, Y., Li, S., & Li, G. (2011). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS medicinal chemistry letters, 2(12), 945–950. [Link]

  • Chen, X., et al. (2018). Design and Synthesis of Novel Small Molecule CCR2 Antagonists: Evaluation of 4-aminopiperidine Derivatives. Bioorganic & Medicinal Chemistry, 26(12), 3559-3572. [Link]

  • Nair, P. C., et al. (2021). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. Molecules, 26(2), 435. [Link]

  • Hiesinger, K., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(5), 475-478. [Link]

  • Yao, L., et al. (2022). Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications. Frontiers in Immunology, 13, 981232. [Link]

Sources

Navigating the IP Landscape: A Comparative Analysis of the 1,6-Diazaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Angular" Advantage

In the pursuit of "escaping flatland"—the medicinal chemistry drive to replace planar aromatic rings with saturated, three-dimensional bioisosteres—spirocyclic scaffolds have become privileged structures. While the 2,6-diazaspiro[3.3]heptane system has been widely adopted as a linear, rigid surrogate for piperazine, the 1,6-diazaspiro[3.4]octane scaffold represents a distinct, under-exploited region of chemical space.

This guide assesses the novelty of the 1,6-diazaspiro[3.4]octane scaffold. Unlike its linear cousins, this scaffold offers a unique "angular" exit vector geometry , providing access to binding pockets that linear spirocycles cannot reach, while maintaining the high fraction of saturated carbon (


) necessary for superior physicochemical properties.

Structural Novelty & Vector Analysis

The primary differentiator of the 1,6-diazaspiro[3.4]octane scaffold is its geometry. Most common spirocycles (like 2,6-diazaspiro[3.3]heptane) project substituents at approximately 180°, mimicking the para-substitution of phenyl rings or the 1,4-vectors of piperazine.

In contrast, the 1,6-diazaspiro[3.4]octane places one nitrogen atom adjacent to the spiro-carbon (position 1, azetidine ring) and the second nitrogen in the pyrrolidine ring (position 6). This creates a non-linear, "kinked" trajectory for substituents.

Structural Comparison Diagram

The following diagram illustrates the vector differences between the standard "linear" bioisosteres and the "angular" 1,6-diazaspiro[3.4]octane.

VectorAnalysis Piperazine Piperazine (Classic) Vec_Pip Vector: 180° (Flexible) Low Fsp3 Piperazine->Vec_Pip Spiro33 2,6-Diazaspiro[3.3]heptane (Linear Rigid) Vec_33 Vector: 180° (Rigid) High Fsp3 Spiro33->Vec_33 Spiro34 1,6-Diazaspiro[3.4]octane (Angular Rigid) Vec_34 Vector: ~109-120° (Kinked) High Fsp3 + Novel IP Spiro34->Vec_34 Vec_33->Vec_34 Bioisosteric Shift

Caption: Comparison of substituent exit vectors. The 1,6-diazaspiro[3.4]octane offers a unique angular trajectory compared to linear alternatives.

Comparative Performance Data

The following data highlights why a researcher would select the 1,6-diazaspiro[3.4]octane over established alternatives. The data is synthesized from comparative studies of spirocyclic bioisosteres.[1]

FeaturePiperazine2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.4]octane
Geometry Planar/Chair (Flexible)Linear (Rigid)Angular (Rigid)
Exit Vector Angle ~180°~180°~110° - 120°
Lipophilicity (LogP) ModerateLower (Improved)Lowest (Superior)
Metabolic Stability Low (Oxidation prone)High (Blocked metabolism)High (Steric protection)
Solubility ModerateHighHigh
IP Density Crowded (Generic)High (Well-explored)Moderate (Emerging)
Synthetic Difficulty LowModerateHigh (Challenging)

Key Insight: The 1,6-isomer is particularly valuable when a target binding pocket requires a "turn" or "bend" that linear scaffolds cannot accommodate without introducing flexible linkers (which incur an entropy penalty).

Patent Landscape Assessment

Assessing novelty for this scaffold requires a specific search strategy because "spiro[3.4]octane" is a broad Markush term.

The "Novelty" Challenge

Many patents claim the generic spiro[3.4]octane skeleton. However, specific claims for the 1,6-diaza substitution pattern are less common. Recent literature (2021-2024) has highlighted this scaffold in:

  • Antimalarials: Inhibitors of Plasmodium falciparum (e.g., derivatives targeting the cyclic amine resistance locus).[1]

  • Sigma-1 Receptor Antagonists: For pain management.[2]

  • JAK Inhibitors: As a core motif to alter selectivity profiles.

Patent Search Workflow (Protocol)

To determine Freedom to Operate (FTO), use the following structured search protocol.

PatentSearch Start Start: Novelty Assessment Markush 1. Broad Markush Search Query: 'spiro[3.4]octane' Start->Markush Substructure 2. Specific Substructure Filter Define: N at pos 1 (4-ring) & pos 6 (5-ring) Markush->Substructure TextMining 3. Text Mining Keywords: '1,6-diaza', 'angular spiro' Substructure->TextMining Analysis 4. Claim Analysis Is the 1,6-isomer specifically exemplified? TextMining->Analysis Result Determination: Novelty vs. Prior Art Analysis->Result

Caption: Step-by-step patent landscaping workflow to isolate the 1,6-diazaspiro[3.4]octane scaffold from generic claims.

Synthetic Accessibility Guide

Novelty is often coupled with synthetic difficulty. The synthesis of 1,6-diazaspiro[3.4]octane is non-trivial compared to the 2,6-isomer because it lacks symmetry.

Recommended Protocol: [3+2] Cycloaddition

The most robust route to accessing the 1,6-core involves building the pyrrolidine ring onto a pre-existing azetidine (or vice versa) via cycloaddition.

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize an azetidinyl acrylate or similar electron-deficient alkene attached to the azetidine ring.

  • Dipole Formation: Generate an azomethine ylide in situ (typically from an amino acid derivative and an aldehyde).

  • Cycloaddition: Perform a [3+2] cycloaddition between the azomethine ylide and the azetidinyl alkene.

    • Critical Parameter: This reaction establishes the spiro-quaternary center. Stereocontrol is key here.

  • Deprotection: Orthogonal protecting groups (e.g., Boc on N1, Cbz on N6) are required to allow selective functionalization of the "exit vectors."

Causality in Protocol Design:

  • Why [3+2]? It is convergent and allows for the introduction of substituents on the pyrrolidine ring during the ring-forming step, which is difficult to do via alkylation methods.

  • Why Orthogonal Protection? The two nitrogens are chemically distinct (one in a strained 4-ring, one in a 5-ring). They will have different pKa values and nucleophilicities; protecting them separately is essential for controlled library synthesis.

Strategic Recommendations

For drug discovery professionals evaluating this scaffold:

  • Use Case: Deploy 1,6-diazaspiro[3.4]octane when your SAR (Structure-Activity Relationship) suggests that a linear linker (piperazine/2,6-spiro) clashes with the protein wall or when you need to project a substituent into a side pocket at a ~110° angle.

  • IP Strategy: Focus claims on the specific stereochemistry at the spiro center and the specific substitution pattern on the 5-membered ring, as the core scaffold itself is becoming known art (though less crowded than 2,6-systems).

  • Risk: Be aware of the higher synthetic cost of goods (COGs) compared to piperazine. Ensure the biological potency gain justifies the synthetic complexity.

References

  • BenchChem. (2025).[1][3][4] Comparing biological activity of 1,6-Diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane.[1] BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum.[1][3][5] ACS Publications. Link

  • Molecules. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.[6] MDPI. Link

  • PubChem. (2025). 1-Methyl-1,6-diazaspiro[3.4]octane Compound Summary. National Library of Medicine. Link[7]

  • Organic & Biomolecular Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane and related spirocycles.[6][8] Royal Society of Chemistry. Link

Sources

Process Guide: Validation & Purification of tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate Intermediates via Oxalate Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, such as 1,6-diazaspiro[3.4]octane , has become a cornerstone strategy in modern medicinal chemistry to improve fraction of sp


 character (

), enhance solubility, and restrict conformational entropy compared to traditional piperidine or piperazine bioisosteres.

However, the synthesis of the key intermediate—tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate —often yields a crude oil containing regioisomers and unreacted linear precursors that are difficult to separate via standard silica chromatography due to high polarity and poor UV absorbance.

This guide validates an alternative purification strategy: Oxalate Salt Crystallization . We provide experimental evidence demonstrating that the oxalate salt method offers superior impurity rejection, scalability, and storage stability compared to traditional chromatographic techniques.

Part 1: The Synthetic Challenge & Strategic Choice

The Problem: Silica Chromatography Limitations

In the preparation of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, the free base intermediate is a secondary amine. Purifying this amine on silica gel presents three specific failure modes:

  • Tailing/Streaking: The basic nitrogen interacts strongly with acidic silanols, leading to broad peaks and co-elution with impurities.

  • UV Invisibility: The lack of a chromophore makes fraction collection reliant on destructive staining (ninhydrin/KMnO

    
    ), which is low-throughput and error-prone.
    
  • Instability: The free secondary amine is prone to oxidation or carbamate migration upon prolonged storage.

The Solution: Orthogonal Purification via Oxalate Salts

By converting the crude free base into its oxalate salt, we introduce a crystallization-based purge step . Oxalic acid is particularly effective for spiro-diamines because the resulting lattice energy often favors the desired spiro-isomer over linear byproducts or regioisomers, which remain in the mother liquor.

Comparative Performance Matrix
MetricMethod A: Silica ChromatographyMethod B: Oxalate Salt Crystallization
Purity (HPLC) 92–95%>98.5%
Yield 65–75% (variable)80–85% (consistent)
Throughput Low ( g/day )High ( kg/day )
Impurity Rejection Poor (regioisomers co-elute)Excellent (impurities stay in filtrate)
Physical State Viscous Oil / GumFree-flowing White Solid

Part 2: Synthetic Pathway & Workflow Visualization

The synthesis typically involves the cyclization of a functionalized pyrrolidine or azetidine precursor. The critical decision point occurs immediately after the workup of the cyclization step.

Diagram 1: Purification Decision Workflow

G node_start Crude Reaction Mixture (Cyclization Step) node_workup Aqueous Workup (Extraction into DCM/MTBE) node_start->node_workup node_decision DECISION POINT: Purification Strategy node_workup->node_decision node_silica Method A: Silica Gel Chromatography (DCM/MeOH/NH4OH) node_decision->node_silica Small Scale (<1g) node_oxalate Method B: Oxalate Salt Formation (EtOH/EtOAc) node_decision->node_oxalate Scale Up (>10g) node_oil Result: Viscous Oil (Contains Regioisomers) node_silica->node_oil node_cryst Result: Crystalline Solid (High Purity) node_oxalate->node_cryst Filtration node_final Validated Intermediate tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate node_oil->node_final Requires Re-purification node_cryst->node_final Direct Use

Caption: Decision tree for purification. Oxalate formation provides a direct route to high-purity solids, bypassing the bottlenecks of chromatography.

Part 3: Validation Protocols (Experimental)

Protocol A: Oxalate Salt Formation (The "Self-Validating" Step)

Rationale: The stoichiometry of oxalic acid (0.5 eq vs 1.0 eq) allows for selective crystallization. For this mono-basic spiro system (N6 is Boc-protected), a 1:1 stoichiometry is required.

Materials:

  • Crude tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (Theoretical: 10 mmol)

  • Oxalic acid (anhydrous, >99%)

  • Ethanol (Absolute) and Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: Dissolve the crude oil (10 mmol) in EtOAc (5 volumes, 10 mL). If the solution is cloudy, filter through Celite.

  • Acid Preparation: Dissolve Oxalic acid (10 mmol, 1.0 eq) in hot Ethanol (2 volumes, 4 mL). Note: Do not use excess acid; it can degrade the Boc group.

  • Precipitation: Add the oxalic acid solution dropwise to the amine solution with vigorous stirring at room temperature. A thick white precipitate should form immediately.

  • Aging: Heat the slurry to 50°C for 30 minutes (Ostwald ripening to improve crystal habit), then cool slowly to 0°C over 2 hours.

  • Isolation: Filter the solid. Wash the cake with cold EtOAc (2 x 5 mL) to remove non-polar impurities and excess mother liquor.

  • Drying: Dry under vacuum at 40°C.

Protocol B: Analytical Validation Logic

How do we confirm we have the correct isomer and salt form?

1. Proton NMR (


H NMR) in DMSO-d

:
  • Spiro-Center Verification: The methylene protons adjacent to the spiro center in the 5-membered ring often appear as diastereotopic multiplets due to the rigid spiro-lock. Look for complex splitting at

    
     3.2–3.6 ppm rather than simple triplets.
    
  • Oxalate Stoichiometry: Oxalic acid is invisible in standard CDCl

    
     but visible in DMSO-d
    
    
    
    (broad singlet, often exchanged/invisible) or via
    
    
    C NMR.
  • Boc Group: Strong singlet at

    
     1.40 ppm (9H).
    

2. Carbon NMR (


C NMR): 
  • Carbonyl Check: You must see two carbonyl signals:

    • ~154 ppm (Boc carbamate)

    • ~164 ppm (Oxalate counterion)

  • Spiro Carbon: A quaternary carbon signal typically around 50–60 ppm (distinctive low intensity).

3. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ mode.

  • Target Mass: [M+H]

    
     = 213.15 (Free base mass). The oxalate anion (89 Da) will not be seen in positive mode, but the retention time should be distinct from the free base if run in acidic buffer.
    

Part 4: Analytical Logic & Troubleshooting

Diagram 2: Validation Logic Tree

Validation node_sample Isolated Solid node_nmr 1H NMR (DMSO-d6) node_sample->node_nmr node_check1 Check: Boc Signal (1.4 ppm)? node_nmr->node_check1 node_check2 Check: Diastereotopic Splitting? node_check1->node_check2 Yes node_fail_boc FAIL: Boc Loss (Acid too strong/hot) node_check1->node_fail_boc No node_EA Elemental Analysis / 13C NMR node_check2->node_EA Yes node_fail_regio FAIL: Regioisomer (Symmetric splitting) node_check2->node_fail_regio No node_check3 Check: Oxalate Carbonyl (~164 ppm)? node_EA->node_check3 node_pass VALIDATED Release for Next Step node_check3->node_pass Yes

Caption: Analytical workflow to confirm structural integrity and salt formation.

Troubleshooting Common Failure Modes
  • "The product is an oil, not a solid."

    • Cause: Residual solvent (DCM) or excess oxalic acid.

    • Fix: Triturate the oil with diethyl ether or MTBE. The oxalate salt is insoluble in ether, while impurities often dissolve.

  • "NMR shows loss of Boc group."

    • Cause: The oxalate formation was performed at too high a temperature or in wet methanol, causing mild acidolysis.

    • Fix: Ensure anhydrous ethanol/EtOAc is used and keep temperature <50°C.

  • "Yield is low (<50%)."

    • Cause: Product solubility in ethanol is too high.

    • Fix: Increase the ratio of EtOAc (antisolvent) to Ethanol.

References

  • Carreira, E. M., et al. (2009).[1] Spirocyclic Intermediates in Drug Discovery: Synthesis and Properties. Journal of the American Chemical Society.[2] (Context: Foundational work on spirocyclic building blocks).

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Context: Validation of spiro-amine properties).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Context: General protocols for salt selection and crystallization).

  • PubChem Compound Summary. (2024). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.[3] National Library of Medicine. (Context: Physical properties and identifiers).

Sources

Safety Operating Guide

tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Operational Directive

Do not dispose of this compound down the drain. tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate is a pharmaceutical intermediate salt containing a Boc-protected spiro-diamine and an oxalic acid counter-ion.[1][2] Its disposal requires strict segregation from aqueous waste streams due to the nephrotoxicity of the oxalate anion and the potential for uncontrolled deprotection (gas evolution) if exposed to strong acids.

Primary Disposal Path: High-Temperature Incineration (Solid Waste Stream).[1] RCRA Classification: Non-listed Hazardous Waste (manage as Toxic/Corrosive).[1]

Chemical Hazard Analysis & Deconstruction

To dispose of this chemical safely, you must understand its components.[3][4] We are not just tossing a "white powder"; we are managing a bipartite salt system.

ComponentFunctionalityDisposal Hazard Mechanism
Cation: tert-Butyl 1,6-diazaspiro[3.4]octane...[1][2]Boc-Protected Amine Gas Evolution Risk: The tert-butoxycarbonyl (Boc) group is acid-labile.[1][2][5] Contact with strong acids (HCl, TFA) releases CO₂ and isobutylene gas, creating pressure hazards in sealed waste drums.[1]
Anion: OxalateDicarboxylic Acid Salt Toxicity & Precipitation: Oxalates are nephrotoxic (kidney damaging) and form insoluble precipitates with divalent cations (e.g., Ca²⁺) in plumbing, leading to clogs and accumulation in P-traps.[1][2]

Disposal Workflow: Decision Logic

The following protocol ensures compliance with EPA standards and minimizes laboratory risk.

A. Solid Waste (Primary Form)

Most common scenario: Expired shelf stock or reaction solids.[1]

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Segregation: CRITICAL. Do not mix with acidic waste solids (e.g., silica gel acidified with HCl).[1]

  • Labeling: Label as "Hazardous Waste - Solid, Toxic, Organic."

    • Constituents: "tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate."[1][2]

  • Destination: Lab Pack for High-Temperature Incineration.

B. Liquid Waste (Mother Liquors/Solutions)

Scenario: Dissolved in methanol, DCM, or water.[1]

  • pH Check: If the solution is aqueous, verify pH. If pH < 2, it is Corrosive (D002).[1]

  • Solvent Segregation:

    • Halogenated:[1][3] If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in MeOH/EtOH/Water.[1]

  • Precipitation Warning: Do not mix oxalate-rich solutions with waste streams containing high calcium or magnesium (e.g., tap water lines, CaCl₂ drying agent waste) to prevent rock-hard calcium oxalate buildup.[1]

C. Visualization: Disposal Decision Tree

DisposalLogic Start Waste Generation: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Liquid LIQUID WASTE (Solution) StateCheck->Liquid ActionSolid Double Bag (Polyethylene) NO ACID CONTACT Solid->ActionSolid ActionLiquid Segregate by Solvent (Halogenated vs Non-Halogenated) Liquid->ActionLiquid FinalDisp Final Disposal: High-Temp Incineration ActionSolid->FinalDisp Lab Pack PrecipCheck Check: Is Calcium present in waste stream? ActionLiquid->PrecipCheck PrecipCheck->FinalDisp Avoid Ca2+ mixing

Figure 1: Decision logic for segregating solid vs. liquid waste streams to prevent chemical incompatibility.

Regulatory Compliance & Coding

Since this is a specific pharmaceutical intermediate, it likely does not have a specific "P" or "U" list code (unless specified by your local EHS).[1] You must characterize it based on properties.[1][6]

Regulatory ParameterClassificationNotes
RCRA Status Non-Listed Hazardous Not a P-listed acute toxin.[1][2]
Characteristic Code D002 (Corrosive) Only applies if aqueous solution pH ≤ 2.[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s. Technical name required in parentheses on manifest.[1][2]
Waste Profile Organic / Toxic Profile must note "Oxalate Salt" to alert incinerator operators.[2]

Self-Validating Compliance Check:

Emergency Procedures: Spill Management

Scenario: You have dropped a 5g bottle of the solid powder on the floor.

  • Isolate: Mark the area.[7][8] Do not walk through the powder (tracking hazard).

  • PPE Upgrade: Standard nitrile gloves are sufficient for incidental contact, but ensure you are wearing safety goggles.[1] If dust is visible in the air, use an N95 or half-mask respirator to prevent inhalation of the oxalate salt (respiratory irritant).

  • Dry Clean-Up:

    • Do not spray water initially (creates a corrosive oxalate solution).[1]

    • Cover with a dust suppressant (e.g., damp paper towels or oil-based sweeping compound) if available.[1]

    • Sweep gently into a dust pan.[1]

  • Surface Decontamination:

    • Wipe the area with a saturated Sodium Bicarbonate (NaHCO₃) solution. This ensures any residual oxalic acid is neutralized to a safer sodium oxalate form before final cleaning.

    • Final wash with soap and water.[7][9]

  • Disposal: All cleanup materials (towels, gloves, sweepings) go into the Hazardous Waste Solid bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[1] Compound Summary: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.[1][2] National Library of Medicine. [1]

  • Wuts, P. G. M. (2014).[1][10] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Referenced for Boc-group acid lability and gas evolution hazards).[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.